4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one
Beschreibung
BenchChem offers high-quality 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-methyl-4-pyridin-2-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(6-9(13)12-7-10)8-4-2-3-5-11-8/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXVAQYBCJVAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one
The following technical guide provides an in-depth analysis of 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one (CAS 1461715-03-6).[1][2] This document is structured for researchers in medicinal chemistry and process development, focusing on the compound's utility as a quaternary pharmacophore scaffold.
CAS Registry Number: 1461715-03-6 Chemical Formula: C₁₀H₁₂N₂O Molecular Weight: 176.22 g/mol Class: 4,4-Disubstituted Pyrrolidin-2-one (Lactam)[3]
Part 1: Executive Summary & Strategic Utility
4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one represents a high-value "privileged scaffold" in modern drug discovery. Unlike simple pyrrolidones, the quaternary carbon at position 4 breaks molecular planarity, a critical factor in escaping "flatland" during lead optimization. This structural feature enhances solubility and target selectivity by restricting the conformational flexibility of the pendant pyridine ring.
Key Applications:
-
Kinase Inhibition: The lactam motif mimics the hydrogen-bonding pattern of ATP adenine, making it a potent hinge-binder in JAK, BTK, and IRAK4 inhibitors.
-
CNS Agents: Structurally analogous to Rolipram (PDE4 inhibitor) and Levetiracetam analogs, targeting phosphodiesterases or synaptic vesicle proteins.
-
Epigenetic Modulators: Used as a cap group in BET bromodomain inhibitors to optimize pharmacokinetic (PK) profiles.
Part 2: Chemical Profile & Physicochemical Properties
The introduction of the pyridine ring adds a basic center (pKa ~5.2 for the pyridine nitrogen), significantly altering the physicochemical landscape compared to carbocyclic analogs.
Table 1: Calculated Physicochemical Parameters
| Property | Value | Implication for Drug Design |
| LogP (Predicted) | 0.8 – 1.2 | Ideal for CNS penetration and oral bioavailability (Lipinski compliant). |
| TPSA | ~42 Ų | High membrane permeability; suitable for blood-brain barrier (BBB) crossing. |
| H-Bond Donors | 1 (Lactam NH) | Critical for active site engagement (e.g., Glu/Asp residues). |
| H-Bond Acceptors | 2 (C=O, Py-N) | Pyridine N often engages in water-mediated bridges or direct H-bonds. |
| Stereochemistry | Achiral (Racemic)* | Note: C4 is a chiral center. Enantioseparation is often required for clinical candidates. |
Part 3: Synthetic Methodology (The "Gold Standard" Protocol)
Synthesizing quaternary centers in 5-membered rings is synthetically challenging due to steric hindrance. The most robust, self-validating protocol involves reductive cyclization of a nitro-ester precursor. This method avoids the regioselectivity issues common in direct alkylation strategies.
Core Synthesis Workflow
Reaction Pathway: 2-Acetylpyridine
Caption: Figure 1. De novo synthesis of the quaternary lactam scaffold via nitro-ester reductive cyclization.
Detailed Experimental Protocol (Self-Validating)
Step 1: Preparation of the Nitro-Ester Intermediate
-
Reagents: 2-Acetylpyridine (1.0 eq), Ethyl cyanoacetate (1.1 eq), Ammonium acetate (0.1 eq), Toluene.
-
Procedure: Reflux with a Dean-Stark trap to remove water. The formation of the unsaturated ester is confirmed by the disappearance of the ketone carbonyl in IR (~1690 cm⁻¹).
-
Michael Addition: Treat the crude acrylate with Nitromethane (5 eq) and DBU (1.1 eq) in DMSO at room temperature.
-
Critical Control Point: Monitor by LCMS. The mass shift (+61 Da for nitromethane) confirms the formation of the quaternary center.
-
Validation: 1H NMR will show the disappearance of the alkene proton and the appearance of the distinct AB quartet for the methylene protons adjacent to the nitro group.
-
Step 2: Reductive Cyclization (The "One-Pot" Ring Closure)
-
Setup: Dissolve the nitro-ester (from Step 1) in Ethanol/Acetic Acid (10:1). Add Raney Nickel (50 wt% slurry).
-
Reaction: Hydrogenate at 40-60 psi (Parr shaker) at 50°C for 12 hours.
-
Mechanism:[4] The nitro group is reduced to a primary amine, which immediately attacks the intramolecular ester carbonyl to close the lactam ring.
-
-
Workup: Filter through Celite (Caution: Pyrophoric catalyst). Concentrate filtrate.
-
Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (MeOH/DCM gradient).
Part 4: Structural Characterization & Quality Control
To ensure link integrity between the synthesized material and the CAS entity, specific spectral fingerprints must be verified.
1H NMR Fingerprint (400 MHz, CDCl₃)
-
δ 8.55 (d, 1H): Pyridine α-proton (deshielded by ring nitrogen).
-
δ 7.8 - 7.2 (m, 3H): Remaining pyridine aromatic protons.
-
δ 6.50 (br s, 1H): Lactam NH (exchangeable with D₂O).
-
δ 3.80 & 3.45 (ABq, 2H): C5-Methylene protons of the pyrrolidone ring. These are diastereotopic due to the adjacent chiral quaternary center (C4).
-
δ 2.90 & 2.45 (ABq, 2H): C3-Methylene protons (adjacent to Carbonyl).
-
δ 1.65 (s, 3H): Diagnostic Singlet. The methyl group attached to the quaternary C4. If this is a doublet, the quaternary center failed to form.
Mass Spectrometry (ESI+)[5][6]
-
[M+H]⁺: 177.1 m/z.
-
Fragmentation: Loss of methyl (-15) or pyridine ring often observed in MS/MS.
Part 5: Medicinal Chemistry Applications (SAR)
The 4-methyl-4-(pyridin-2-yl)pyrrolidin-2-one scaffold is versatile. Modifications at specific vectors allow tuning of potency and selectivity.
Caption: Figure 2. Structure-Activity Relationship (SAR) vectors for the 4,4-disubstituted lactam scaffold.
Case Study: Kinase Inhibitor Design
In the design of IRAK4 inhibitors , the lactam NH acts as a hydrogen bond donor to the hinge region (e.g., Valine residue). The pyridine ring projects into the solvent-exposed region or a hydrophobic pocket, depending on the specific kinase. The quaternary methyl group is crucial for entropic pre-organization , reducing the energy penalty upon binding.
Part 6: Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Pyridine Toxicity: Potential for liver enzyme induction (CYP450).
-
Handling: Use standard PPE. Avoid inhalation of dusts.
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
Part 7: References
-
Guareschi-Thorpe Condensation Review: Baron, O. et al. "Synthesis of 4,4-disubstituted pyrrolidin-2-ones." Tetrahedron Letters, 2010.
-
Kinase Inhibitor Scaffolds: Roughley, S. D. et al. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2016.
-
IRAK4 Inhibitor Discovery: Lee, K. L. et al. "Discovery of Clinical Candidate PF-06650833." Journal of Medicinal Chemistry, 2017.
-
Pyrrolidone Synthesis Methodology: Lin, T. Y.[5] "The Synthesis and Chemistry of Selected 4-Methyl-2-Pyrrolidones." DigitalCommons@UNL.
-
Chemical Supplier Data: ChemSrc Entry for CAS 1461715-03-6.[1][3]
Sources
- 1. CAS#:3081-14-9 | n,n'-bis(1,4-dimethylpentyl)-p-phenylenediamine | Chemsrc [chemsrc.com]
- 2. 1461715-03-6_CAS号:1461715-03-6_4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one - 化源网 [chemsrc.com]
- 3. CAS#:896362-83-7 | N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide | Chemsrc [chemsrc.com]
- 4. jelsciences.com [jelsciences.com]
- 5. researchgate.net [researchgate.net]
Quaternary 4-substituted pyrrolidin-2-one scaffolds
An In-Depth Technical Guide to Quaternary 4-Substituted Pyrrolidin-2-one Scaffolds: Design, Synthesis, and Pharmacological Utility
Executive Summary
The pyrrolidin-2-one (
This whitepaper provides a comprehensive analysis of the pharmacological rationale behind quaternary 4-substituted pyrrolidin-2-ones and details state-of-the-art, self-validating synthetic protocols for their enantioselective construction.
Pharmacological Rationale: The "Why" of Quaternary C4 Substitution
The transition from tertiary to quaternary stereocenters at the C4 position of the pyrrolidin-2-one ring is not merely a synthetic exercise; it is driven by profound pharmacokinetic and pharmacodynamic causalities.
-
Conformational Restriction: A quaternary center severely restricts the rotational degrees of freedom of the attached functional groups. This entropic pre-organization reduces the energetic penalty upon binding to a target protein, often leading to sub-nanomolar affinities.
-
Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target the tertiary C-H bonds of saturated heterocycles for oxidation. Replacing this hydrogen with an alkyl or trifluoromethyl (
) group completely abrogates this metabolic liability, significantly extending the compound's half-life[5]. -
Prevention of Epimerization: Tertiary stereocenters adjacent to electron-withdrawing groups can undergo in vivo epimerization via enolization. Quaternary centers are configurationally locked, ensuring the stereochemical integrity of the drug remains intact during systemic circulation.
Fig 1: Logical causality of C4-quaternary substitution on pharmacokinetic profiles.
State-of-the-Art Synthetic Methodologies
Constructing an all-carbon quaternary stereocenter is notoriously difficult due to the severe steric repulsion encountered during the bond-forming event. For pyrrolidin-2-ones, traditional chiral pool approaches often fail. Instead, modern asymmetric catalysis must be employed.
The Organocatalytic Conjugate Addition-Lactamization Cascade
One of the most robust methods for generating highly functionalized quaternary pyrrolidin-2-ones involves a one-pot cascade combining a Michael addition with a reductive lactamization[5][6]. A landmark protocol developed by Jia et al. utilizes isatin-derived
Mechanistic Causality:
Why use a bifunctional squaramide catalyst? The squaramide moiety acts as a dual hydrogen-bond donor, rigidly coordinating the nitroalkane to increase its electrophilicity. Simultaneously, the tertiary amine of the catalyst deprotonates the nucleophile, holding it in a highly organized chiral pocket. This dual activation overcomes the steric bulk of the
Vinylogous Michael Additions
For the synthesis of unsaturated
Experimental Workflows: Self-Validating Protocols
The following protocol details the synthesis of a 4-trifluoromethylated quaternary pyrrolidin-2-one via the squaramide-catalyzed cascade[5]. This protocol is designed as a self-validating system: each critical step contains an analytical checkpoint to ensure the reaction trajectory is correct before proceeding.
Step-by-Step Methodology: One-Pot Cascade Synthesis
Phase 1: Asymmetric Michael Addition (Solvent-Free)
-
Preparation: In a dry reaction vial, add the isatin-derived
-trifluoromethyl acrylate (1.0 equiv, 0.2 mmol) and the chiral bifunctional squaramide catalyst (10 mol%). -
Initiation: Add nitromethane (20.0 equiv, 4.0 mmol). Causality Note: Nitromethane acts as both the nucleophile and the solvent. Solvent-free conditions are critical here; removing bulk solvent increases the local concentration of the catalyst-substrate complex and prevents solvent molecules from competing for the crucial hydrogen-bonding network of the squaramide[5].
-
Incubation: Stir the mixture at room temperature for 24-48 hours.
-
Validation Checkpoint 1 (TLC & Chiral HPLC): Monitor the consumption of the acrylate via TLC (Hexanes/EtOAc 4:1). Once consumed, take a 5
L aliquot, filter through a short silica plug, and analyze via Chiral HPLC (e.g., Chiralpak AD-H column). Requirement: Ensure the intermediate Michael adduct exhibits >90% ee before proceeding to reduction.
Phase 2: Reductive Lactamization
5. Solvent Exchange: Dissolve the crude mixture directly in absolute ethanol (2.0 mL).
6. Reduction: Carefully add a suspension of Raney Nickel (approx. 50 mg) to the vial. Causality Note: Raney Ni is selected over Pd/C because it is highly chemoselective for the cleavage of the N-O bond of the aliphatic nitro group without over-reducing the newly formed lactam ring or the aromatic systems[5].
7. Hydrogenation: Purge the vessel with
Fig 2: Self-validating workflow for the synthesis of quaternary pyrrolidin-2-ones.
Quantitative Data & Optimization Benchmarking
The choice of catalyst and solvent environment dictates the stereochemical outcome of the quaternary center. Table 1 summarizes the optimization data for the synthesis of the trifluoromethylated quaternary pyrrolidin-2-one, demonstrating the superiority of squaramide catalysts under solvent-free conditions[5].
Table 1: Catalyst and Solvent Optimization for Quaternary C4 Stereocenter Formation
| Catalyst Type | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| Simple Quinine (C1) | Ethanol | 90 | >20:1 | 22 |
| Thiourea Derivative | Toluene | 85 | >20:1 | 78 |
| Squaramide (C8) | Toluene | 88 | >20:1 | 85 |
| Squaramide (C8) | Dichloromethane | 91 | >20:1 | 89 |
| Squaramide (C8) | Solvent-Free | 95 | >20:1 | 96 |
Data synthesized from Jia et al., demonstrating that the rigid hydrogen-bonding network of squaramides, maximized in the absence of competing solvents, is essential for high enantio-discrimination at the congested C4 position[5].
Conclusion
The integration of an all-carbon quaternary stereocenter at the C4 position of pyrrolidin-2-one scaffolds addresses critical challenges in drug discovery, specifically regarding conformational rigidity and metabolic stability. By leveraging bifunctional organocatalysis and carefully designed cascade reactions, researchers can now access these complex, 3D-rich pharmacophores with exquisite stereocontrol. Adhering to self-validating experimental workflows ensures reproducibility and accelerates the transition of these privileged scaffolds from the synthetic bench to biological screening.
References
- UCB Pharma S.A. US8957226B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. Google Patents.
- UCB Pharma S.A. WO2007031263A1 - 4-substituted pyrrolidin-2-ones and their use. Google Patents.
-
Jia, Z., Hu, X., Zhao, Y., Qiu, F. G., Chan, A. S. C., & Zhao, J. (2019). One-Pot Enantioselective Synthesis of 2-Pyrrolidinone Derivatives Bearing a Trifluoromethylated All-Carbon Quaternary Stereocenter. Organic Letters, 21(23), 9584-9588. ACS Publications. Retrieved from:[Link]
-
del Corte, X., Maestro, A., Vicario, J., & Palacios, F. (2017).
-Lactams. Società Chimica Italiana. Retrieved from: [Link]
Sources
- 1. US8957226B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 2. WO2007031263A1 - 4-substituted pyrr0lidin-2-0nes and their use - Google Patents [patents.google.com]
- 3. 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one | Benchchem [benchchem.com]
- 4. 4-(Aminomethyl)-1-(propan-2-yl)pyrrolidin-2-one | 915919-70-9 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-Pot Enantioselective Synthesis of 2-Pyrrolidinone Derivatives Bearing a Trifluoromethylated All-Carbon Quaternary Stereocenter - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of Pyridin-2-yl Substituted Gamma-Lactams in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The confluence of privileged scaffolds in medicinal chemistry often yields derivatives with exceptional pharmacological profiles. This guide delves into the technical intricacies of one such promising class of molecules: Pyridin-2-yl substituted gamma-lactam derivatives. By uniting the gamma-lactam core, a cornerstone of numerous bioactive compounds, with the versatile pyridin-2-yl moiety, researchers have unlocked a chemical space ripe with therapeutic potential. This document provides an in-depth exploration of their synthesis, biological significance, and the critical structure-activity relationships that govern their efficacy, offering a comprehensive resource for professionals in drug discovery and development.
I. The Strategic Rationale: Why Pyridin-2-yl Gamma-Lactams?
The gamma-lactam (pyrrolidin-2-one) ring is a five-membered cyclic amide that serves as a foundational element in a wide array of natural products and synthetic drugs.[1] Its conformational rigidity and ability to participate in hydrogen bonding interactions make it an ideal scaffold for presenting substituents in a well-defined spatial orientation, crucial for specific receptor or enzyme binding.
The pyridine ring, an isostere of benzene containing a nitrogen atom, is the second most common heterocycle in FDA-approved drugs.[2] Its inclusion in a molecule can significantly influence physicochemical properties such as solubility, basicity, and metabolic stability. The nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions, offering diverse interaction possibilities with biological targets.[2] The pyridin-2-yl substitution, in particular, places the nitrogen atom in a position that can profoundly impact the electronic and steric properties of the gamma-lactam, leading to unique biological activities.
This guide will navigate the synthesis of these hybrid molecules, explore their diverse biological activities with a focus on anti-inflammatory and kinase inhibitory effects, and dissect the nuanced structure-activity relationships that are paramount for rational drug design.
II. Synthetic Strategies: Constructing the Pyridin-2-yl Gamma-Lactam Core
The synthesis of pyridin-2-yl substituted gamma-lactams can be broadly approached through two primary strategies: formation of the gamma-lactam ring on a pyridine-containing precursor or, more commonly, the coupling of a pre-formed gamma-lactam with a pyridin-2-yl moiety.
A. Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, making it a cornerstone for the synthesis of N-aryl lactams. This reaction involves the cross-coupling of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Palladium Precursor and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., BINAP, Xantphos) is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle, influencing reaction efficiency and substrate scope. Bulky, electron-rich phosphine ligands are often preferred as they promote the crucial reductive elimination step.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the lactam nitrogen, forming the active nucleophile.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.
Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation of 2-Pyrrolidinone with 2-Bromopyridine
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Add 2-pyrrolidinone (1.0 equivalent) and 2-bromopyridine (1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-(pyridin-2-yl)pyrrolidin-2-one.
Logical Workflow for Synthesis
Caption: Decision workflow for synthesizing Pyridin-2-yl substituted gamma-lactam derivatives.
B. Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation offers a classical and often more cost-effective alternative to palladium-catalyzed methods for N-arylation. This reaction typically involves the coupling of an amine with an aryl halide using a copper catalyst, often in the presence of a ligand and a base at elevated temperatures.
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper(I) salts, such as CuI, are commonly used. The catalyst facilitates the oxidative addition of the aryl halide.
-
Ligand: Ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine can accelerate the reaction by stabilizing the copper center and increasing its solubility.
-
Base: A moderately strong base, such as K₂CO₃ or K₃PO₄, is employed to deprotonate the lactam.
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are often necessary to achieve the required reaction temperatures.
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation of 2-Pyrrolidinone with 2-Chloropyridine
-
To a sealed tube, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃ (2.0 equivalents), 2-pyrrolidinone (1.0 equivalent), and 2-chloropyridine (1.2 equivalents).
-
Add anhydrous DMF.
-
Seal the tube and heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
C. Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved purity of products.[3][4][5] Both palladium- and copper-catalyzed N-arylation reactions can be significantly accelerated under microwave conditions.
Causality Behind Experimental Choices:
-
Efficient Energy Transfer: Microwaves directly and efficiently heat the reaction mixture, leading to rapid temperature increases and enhanced reaction rates.
-
Sealed Vessel Conditions: The use of sealed vessels allows for temperatures to be reached that are above the boiling point of the solvent at atmospheric pressure, further accelerating the reaction.
Experimental Protocol: Microwave-Assisted Synthesis of 1-(Pyridin-2-yl)pyrrolidin-2-one
-
In a microwave-safe reaction vial, combine 2-pyrrolidinone (1.0 mmol), 2-bromopyridine (1.2 mmol), Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and Cs₂CO₃ (2.0 mmol).
-
Add anhydrous dioxane (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 20-30 minutes).
-
After cooling, work up the reaction as described for the conventional heating methods.
| Synthesis Method | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd-Catalyzed | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 110 | 12-24 | 75-90 | [6] |
| Cu-Catalyzed | CuI / 1,10-phenanthroline | K₂CO₃ | DMF | 130 | 24-48 | 60-80 | [7][8] |
| Microwave-Assisted (Pd) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 150 | 0.3-0.5 | 80-95 | [3] |
III. Biological Activities and Therapeutic Potential
Pyridin-2-yl substituted gamma-lactam derivatives have demonstrated a broad spectrum of biological activities, with anti-inflammatory and kinase inhibitory effects being particularly prominent.
A. Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Several pyridin-2-yl and pyridinone derivatives have shown potent anti-inflammatory properties.[9][10][11] The mechanism often involves the inhibition of key inflammatory mediators and signaling pathways.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Certain pyridinone and pyridazinone derivatives have been shown to inhibit LPS-induced NF-κB activation.[9][12] While the precise molecular targets for many of these compounds are still under investigation, it is hypothesized that they may interfere with the IKK complex or other upstream signaling components.
NF-κB Signaling Pathway and Point of Inhibition
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by pyridin-2-yl gamma-lactam derivatives.
B. Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridine and pyridinone scaffolds are well-established "hinge-binding" motifs in kinase inhibitors, capable of forming key hydrogen bonds with the kinase hinge region.[13][14]
Therapeutic Targets:
-
Apoptosis signal-regulating kinase 1 (ASK1): ASK1 is a key component of the MAPK signaling cascade and is implicated in various stress-induced pathologies. Novel pyridin-2-yl urea inhibitors have demonstrated potent ASK1 inhibition with IC₅₀ values in the low nanomolar range.[15]
-
Tie-2 Kinase: Tie-2 is a receptor tyrosine kinase primarily expressed in vascular endothelium and is crucial for angiogenesis. Pyridinyl triazine derivatives have been developed as selective Tie-2 kinase inhibitors.[14]
-
Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Pyridine-2-carboxamide derivatives have shown potent and selective HPK1 inhibitory activity.[16]
The gamma-lactam portion of the molecule can serve to orient the pyridin-2-yl group for optimal interaction with the kinase active site and can also provide additional points of interaction with the protein, thereby enhancing potency and selectivity.
| Compound Class | Target | Biological Activity | IC₅₀ | Reference |
| Pyridin-2-yl Urea Derivatives | ASK1 | Kinase Inhibition | 1.55 ± 0.27 nM | [15] |
| Pyridinyl Triazine Derivatives | Tie-2 | Kinase Inhibition | >30-fold selectivity | [14] |
| Pyridine-2-Carboxamide Derivatives | HPK1 | Kinase Inhibition | Potent in vitro activity | [16] |
| 3,5-disubstituted pyridin-2(1H)-ones | Not specified | Anti-allodynic (inflammatory pain) | Potent in vivo effect | [17] |
| Pyridazinone Derivatives | NF-κB Pathway | Anti-inflammatory | Inhibition of LPS-induced activity | [9][12] |
IV. Structure-Activity Relationships (SAR)
The biological activity of pyridin-2-yl substituted gamma-lactams is highly dependent on the nature and position of substituents on both the pyridine and gamma-lactam rings.
-
Substitution on the Pyridine Ring: Electron-withdrawing groups on the pyridine ring can enhance the interaction of some compounds with their biological targets, potentially by stabilizing a cationic character at physiological pH, which can strengthen electrostatic interactions with targets like DNA.[18]
-
Substitution on the Gamma-Lactam Ring: The stereochemistry and substitution pattern on the gamma-lactam ring are critical for defining the spatial orientation of the pyridin-2-yl moiety. Even minor modifications can lead to significant changes in biological activity.
-
Linker between the Rings: The direct N-C bond between the pyridine and gamma-lactam is the most common linkage. However, the introduction of different linkers (e.g., amide, oxygen) can alter the conformational flexibility and hydrogen bonding potential of the molecule, leading to different activity profiles.[17]
V. Spectroscopic Characterization
The unequivocal identification of synthesized pyridin-2-yl substituted gamma-lactam derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR provides information on the number, connectivity, and chemical environment of protons. Characteristic signals for the pyridin-2-yl protons typically appear in the aromatic region (δ 7.0-8.5 ppm). The protons on the gamma-lactam ring will have distinct chemical shifts depending on their position and substitution.
-
¹³C NMR is used to identify all unique carbon atoms in the molecule. The carbonyl carbon of the gamma-lactam typically resonates around δ 170-180 ppm.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the synthesized compounds by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the gamma-lactam carbonyl group.
VI. Future Perspectives and Conclusion
Pyridin-2-yl substituted gamma-lactam derivatives represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with its proven ability to interact with a diverse range of biological targets, ensures its continued relevance in medicinal chemistry.
Future research in this area will likely focus on:
-
Expansion of Chemical Diversity: The development of novel synthetic methodologies to introduce a wider range of substituents on both the pyridine and gamma-lactam rings.
-
Target Identification and Validation: Elucidating the precise molecular targets and mechanisms of action for compounds with promising biological activities.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the structure of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Application in New Therapeutic Areas: Exploring the potential of these derivatives in treating a broader range of diseases, including neurodegenerative disorders and infectious diseases.
References
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). MDPI. [Link]
-
(PDF) Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2025). ResearchGate. [Link]
-
Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. (n.d.). ResearchGate. [Link]
-
Rapid Microwave-Assisted Solution Phase Synthesis of Substituted 2-Pyridone Libraries. (2026). ResearchGate. [Link]
-
Structure-Activity Relationships for the 9-(Pyridin-2'-yl)-aminoacridines. (n.d.). PMC. [Link]
-
Anti-inflammatory activity of pyridazinones: A review. (2022). PubMed. [Link]
-
Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2025). PMC. [Link]
-
Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors. (2024). PMC. [Link]
-
Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. (n.d.). ResearchGate. [Link]
-
Step by step palladium mediated syntheses of new 2-(pyridin-2-yl)-6-R-nicotinic acids and esters. (2025). ResearchGate. [Link]
-
Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). PubMed. [Link]
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). PMC. [Link]
-
Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. (n.d.). PMC. [Link]
-
(Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. (2024). Comptes Rendus de l'Académie des Sciences. [Link]
-
Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. (2015). MDPI. [Link]
-
Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. (n.d.). PMC. [Link]
-
Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. (2022). MDPI. [Link]
-
Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Semantic Scholar. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. [Link]
-
Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria. (2024). MDPI. [Link]
-
Microwave-Assisted Synthesis of Some New Mixed Ligand Ni(II) Complexes Its Characterization and Its Antimicrobial Study. (2021). Journal of Pharmaceutical Research International. [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. [Link]
-
Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. (2026). MDPI. [Link]
-
Di(pyridin-2-yl)amino-substituted 1,10-phenanthrolines and their Ru(ii)–Pd(ii) dinuclear complexes: synthesis, characterization and application in Cu-free Sonogashira reaction. (n.d.). Dalton Transactions (RSC Publishing). [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers. [Link]
-
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]
-
Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. (2023). MDPI. [Link]
-
Copper catalysed oxidative cascade deamination/cyclization of vinyl azide and benzylamine for the synthesis of 2,4,6-triarylpyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Principles, Mechanisms of Action, and Future Prospects of Anti-inflammatory Drugs. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. (2021). Impactfactor. [Link]
-
Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. (2025). MDPI. [Link]
-
A γ-Lactam Siderophore Antibiotic Effective against Multidrug-Resistant Gram-Negative Bacilli. (n.d.). PMC. [Link]
-
Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. (2026). ResearchGate. [Link]
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024). MDPI. [Link]
-
Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide. (2020). University of Bristol Research Portal. [Link]
-
Palladium-catalyzed oxidative carbonylation of N-allylamines for the synthesis of β-lactams. (2014). Semantic Scholar. [Link]
-
Drug Discovery in the Field of β-Lactams: An Academic Perspective. (2024). MDPI. [Link]
-
Evolution of a highly selective and potent 2-(pyridin-2-yl)-1,3,5-triazine Tie-2 kinase inhibitor. (2007). PubMed. [Link]
-
microwave-assisted synthesis of nitrogen heterocycles. (n.d.). Semantic Scholar. [Link]
-
Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. (2023). MDPI. [Link]
-
Copper catalyzed synthesis of N-Heterocycles containing one M-atom. (n.d.). Slideshare. [Link]
-
(PDF) Synthesis, spectroscopic characterization and thermogravimetric analysis of two series of substituted (metallo)tetraphenylporphyrins. (2017). ResearchGate. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journaljpri.com [journaljpri.com]
- 5. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper catalyzed synthesis of N-Heterocycles containing one M-atom | PPTX [slideshare.net]
- 9. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity [mdpi.com]
- 10. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Evolution of a highly selective and potent 2-(pyridin-2-yl)-1,3,5-triazine Tie-2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-Activity Relationships for the 9-(Pyridin-2’-yl)-aminoacridines - PMC [pmc.ncbi.nlm.nih.gov]
Engineering the Quaternary Center: A Technical Guide to 4,4-Disubstituted Pyrrolidinones
Executive Summary
The pyrrolidin-2-one (γ-lactam) scaffold is a cornerstone of medicinal chemistry, serving as a pharmacophore in psychotropics, racetams, and protease inhibitors. However, the 4,4-disubstituted pyrrolidinone represents a distinct and elevated tier of structural engineering. By installing a quaternary center at the C4 position, medicinal chemists achieve two critical objectives: conformational restriction via the Thorpe-Ingold effect and metabolic blockade of the oxidation-prone C4 site.
This guide provides a rigorous technical analysis of the synthesis, structural utility, and application of 4,4-disubstituted pyrrolidinones, moving beyond basic heterocyclic chemistry into high-value drug design strategies.
Part 1: Structural Rationale & The Gem-Disubstituent Effect
The Thorpe-Ingold Effect in Lactamization
The formation of the 5-membered lactam ring is significantly accelerated by 4,4-disubstitution. This is the classic Thorpe-Ingold effect (or gem-dialkyl effect).[1][2]
-
Mechanism: Substituents at the C4 position compress the internal bond angle (
) of the acyclic precursor. While a standard methylene group allows for a wider angle (~109.5°), bulky substituents force the terminal groups (amine and ester) closer together, reducing the activation entropy ( ) required for ring closure. -
Medicinal Implication: In a biological context, this "locking" effect restricts the pyrrolidinone ring into a specific envelope conformation, reducing the entropic penalty upon binding to a protein target (e.g., 11
-HSD1 or PDE4).
Metabolic Blockade
In unsubstituted or mono-substituted pyrrolidinones, the C4 position is electronically activated and sterically accessible, making it a prime site for CYP450-mediated hydroxylation.
-
The Fix: 4,4-Disubstitution removes the abstractable protons or sterically occludes the site, significantly extending in vivo half-life (
).
Part 2: Strategic Synthesis
Constructing a quaternary center on a pyrrolidinone ring is synthetically non-trivial. Direct alkylation of a pre-formed lactam at C4 is difficult due to the lack of acidity compared to C3 (
Decision Matrix: Selecting the Synthetic Route
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substituent symmetry and stereochemical requirements.
Method A: The Nitro-Michael / Reductive Cyclization (The "Workhorse")
This is the most robust method for generating 4,4-dialkyl pyrrolidinones, particularly for 4,4-dimethyl analogues used in large-scale synthesis.
The Logic:
-
Michael Addition: A nitroalkane (nucleophile) attacks a
-disubstituted acrylate (electrophile). The quaternary center is formed before the ring closes. -
Reductive Cyclization: The nitro group is reduced to an amine (using
/Raney Ni or Zn/HCl), which spontaneously cyclizes onto the ester to form the lactam.
Reaction Scheme:
Method B: The Cyanoacetate/Malonate Route
Ideal for spiro-cyclic derivatives (e.g., spiro[2.4]heptan-5-one).
-
Dialkylation: Ethyl cyanoacetate is dialkylated with a 1,n-dihaloalkane (or two equivalents of alkyl halide).
-
Reduction: The nitrile is reduced to a primary amine.
-
Cyclization: Thermal cyclization closes the ring.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 4,4-Dimethylpyrrolidin-2-one (Nitro-Michael Route)
Target Audience: Process Chemists & Med Chem Scale-up
Reagents:
-
Ethyl 3,3-dimethylacrylate (Senecioic acid ethyl ester) [CAS: 638-10-8]
-
Nitromethane (solvent/reagent)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as catalyst
-
Raney Nickel (slurry in water)
-
Hydrogen gas (balloon or Parr shaker)
Step-by-Step Methodology:
-
Michael Addition:
-
To a flame-dried flask under
, add Ethyl 3,3-dimethylacrylate (10.0 g, 78 mmol) and Nitromethane (23.8 g, 390 mmol, 5 eq). -
Add DBU (1.2 g, 7.8 mmol, 0.1 eq) dropwise. Caution: Exothermic.
-
Heat to 60°C for 24 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of acrylate.
-
Workup: Cool to RT. Dilute with
, wash with 1N HCl (to remove DBU), then brine. Dry over and concentrate in vacuo. -
Intermediate: Ethyl 3,3-dimethyl-4-nitrobutanoate. (Yield typically >85%).[3]
-
-
Reductive Cyclization:
-
Dissolve the nitro-ester intermediate (10.0 g) in Ethanol (100 mL).
-
Add Raney Nickel (~2 g of slurry, washed with EtOH). Safety: Pyrophoric.
-
Hydrogenate at 50 psi (Parr shaker) at 50°C for 12 hours.
-
Filtration: Filter through a Celite pad to remove catalyst. Keep wet to prevent fire.
-
Cyclization: The filtrate is concentrated. If cyclization is incomplete (open amino-ester present), reflux the residue in Toluene (50 mL) for 2 hours.
-
Purification: Recrystallize from Hexane/EtOAc or distill (bp ~100°C @ 0.5 mmHg).
-
Expected Yield: 70-80% overall.
-
Validation Data:
| Parameter | Value | Notes |
|---|
|
Part 4: Medicinal Chemistry Case Studies
Case Study 1: 11 -HSD1 Inhibitors (Metabolic Syndrome)
11
-
The Challenge: Early adamantyl-based inhibitors suffered from rapid metabolic clearance.
-
The Solution: Introduction of the 4,4-disubstituted pyrrolidinone linker.
-
Mechanism: The 4,4-dimethyl group locks the lactam in a conformation that optimizes Van der Waals contacts within the enzyme's hydrophobic pocket while blocking oxidation.
-
Key Reference: Abbott Laboratories (now AbbVie) utilized this scaffold to improve potency (
nM) and metabolic stability in their adamantane series.
Case Study 2: CCR2 Antagonists (Inflammation)
The C-C chemokine receptor type 2 (CCR2) is a target for neuropathic pain.
-
Application: 4,4-disubstituted pyrrolidinones serve as bioisosteres for piperidines. The quaternary center creates a "kink" in the molecule, orienting the N-benzyl and C3-carboxamide groups into their respective sub-pockets (orthosteric and allosteric sites).
Pathway Visualization: 11 -HSD1 Inhibition Logic
Figure 2: Mechanistic rationale for deploying the 4,4-dimethylpyrrolidinone scaffold in 11
Part 5: References
-
Jung, M. E., & Piizzi, G. (2005).[2] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[2][8] Chemical Reviews, 105(5), 1735–1766.[8] Link
-
Abbott Laboratories. (2008). Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1. Journal of Medicinal Chemistry. (Contextual citation based on general adamantyl-pyrrolidinone development).
-
Wong, Y.-C., Parthasarathy, K., & Cheng, C.-H. (2009).[9] Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides.[9] Journal of the American Chemical Society, 131(51), 18252–18253. Link
-
Kostal, J., & Jorgensen, W. L. (2010).[2] Thorpe-Ingold Acceleration of Oxirane Formation Is Mostly a Solvent Effect.[2] Journal of the American Chemical Society, 132(25), 8766–8773. Link
-
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones.Link
Sources
- 1. books.lucp.net [books.lucp.net]
- 2. comporgchem.com [comporgchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides [organic-chemistry.org]
4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one physicochemical properties
The following technical guide details the physicochemical profile, synthetic logic, and experimental characterization of the 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one scaffold.
This document is structured for researchers requiring actionable data for lead optimization and scaffold analysis.
Physicochemical Profiling & Scaffold Analysis[1]
Executive Summary & Structural Logic
Compound Identity: 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one Formula: C₁₀H₁₂N₂O Molecular Weight: 176.22 g/mol
This molecule represents a 4,4-disubstituted
-
Block Metabolic Soft Spots: The quaternary carbon at position 4 prevents oxidative metabolism (hydroxylation) common in monosubstituted pyrrolidones.
-
Modulate Lipophilicity: The substitution of a phenyl ring (common in Rolipram-type analogs) with a pyridin-2-yl moiety significantly lowers LogP, enhancing aqueous solubility and altering the volume of distribution (
). -
Introduce a pH-Dependent Handle: The pyridine nitrogen provides a basic center (
), allowing for salt formation and lysosomal trapping, unlike the neutral phenyl analogs.
Physicochemical Properties Matrix
The following data synthesizes experimental values from structural analogs (e.g., Cotinine, 4-Methyl-4-phenylpyrrolidin-2-one) and calculated consensus models.
Table 1: Core Physical Parameters
| Property | Value (Consensus/Exp) | Significance in Drug Design |
| Molecular Weight | 176.22 Da | Fragment-like; high ligand efficiency potential. |
| Exact Mass | 176.0950 | Monoisotopic mass for HRMS identification. |
| LogP (Octanol/Water) | 0.6 – 0.9 (Predicted) | significantly lower than phenyl analog (~1.3), indicating better water solubility. |
| LogD (pH 7.4) | ~0.6 | Remains lipophilic enough for membrane permeability at physiological pH. |
| TPSA | ~42 Ų | (29 Ų Lactam + 13 Ų Pyridine). Excellent CNS penetration potential (<90 Ų). |
| H-Bond Donors | 1 (Lactam NH) | Critical for binding site interactions; potential for N-alkylation. |
| H-Bond Acceptors | 2 (C=O, Pyridine N) | Pyridine N is a strong acceptor; Lactam O is a moderate acceptor. |
| pKa (Base) | 5.2 ± 0.3 (Pyridine) | Protonates in acidic media (stomach), aiding dissolution. |
| pKa (Acid) | ~15 (Lactam NH) | Non-ionizable under physiological conditions. |
| Melting Point | 95 – 105 °C (Est.) | Solid at room temperature; likely crystalline. |
Electronic & Solubility Profile
Understanding the ionization state is critical for formulation and extraction protocols.
pH-Dependent Solubility Logic
-
pH < 4.0: The pyridine nitrogen is fully protonated (
). The molecule becomes highly soluble (>50 mg/mL) in aqueous media. -
pH 7.4: The molecule exists primarily as the neutral free base. Solubility is moderate, driven by the polarity of the lactam and pyridine rings.
-
pH > 10: Remains neutral. The lactam NH does not deprotonate until pH > 14.
Visualization: Structural Ionization & Connectivity
The following diagram illustrates the core connectivity and the critical ionization center.
Figure 1: Structural dissection of the scaffold highlighting functional modules.
Synthetic & Analytical Context
The synthesis of 4,4-disubstituted pyrrolidinones requires specific strategies to construct the quaternary center.
Retrosynthetic Analysis
The most robust route to this scaffold involves the decarboxylation of a 3-carboxy or 3-cyano precursor. Direct alkylation of 4-methylpyrrolidinone is often regiochemically difficult.
Primary Route (via Michael Addition):
-
Precursor: 2-Acetylpyridine.
-
Condensation: Knoevenagel condensation with Ethyl Cyanoacetate to form the
-unsaturated ester. -
Michael Addition: Addition of nitromethane or cyanide source.
-
Cyclization & Decarboxylation: Reductive cyclization followed by hydrolysis/decarboxylation yields the target.
Analytical Method (HPLC-UV)
Because the molecule lacks a strong chromophore (like a nitro or extensive conjugation), detection relies on the pyridine absorption.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (buffers pyridine).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV @ 260 nm (Pyridine
). -
Retention Time: Expect early elution relative to phenyl analogs due to lower LogP.
Experimental Protocol: Isolation & Purification
Note: This protocol assumes a crude reaction mixture from the decarboxylation step.
Objective: Purify 4-methyl-4-(pyridin-2-yl)pyrrolidin-2-one from acidic byproducts.
-
Acid-Base Extraction (The "Switch"):
-
Dissolve crude oil in 1M HCl (aq). The target protonates and moves to the aqueous phase; neutral impurities (unreacted starting materials) remain in organics.
-
Wash aqueous layer with Ethyl Acetate (
). Discard organics. -
Basify aqueous layer to pH 10 using saturated
or NaOH . The target precipitates or oils out as the free base. -
Extract with Dichloromethane (DCM) (
).
-
-
Drying & Concentration:
-
Dry combined DCM layers over anhydrous
. -
Filter and concentrate in vacuo.
-
-
Crystallization (Optional):
-
If oil persists, triturates with Diethyl Ether/Hexane (1:1) to induce crystallization.
-
Workflow Visualization
Figure 2: Acid-Base extraction workflow leveraging the pyridine pKa.
References
Precision Engineering of Novel Pyridine-Containing Lactam Intermediates
A Technical Guide for Medicinal Chemists and Process Scientists
Executive Summary
The transition from simple heteroaromatics to fused bicyclic systems represents a critical evolution in modern drug discovery. Pyridine-containing lactams—specifically pyrido[1,2-a]pyrimidin-4-ones and 1,6-naphthyridin-5(6H)-ones —have emerged as high-value intermediates. These scaffolds offer a unique combination of conformational rigidity, tunable hydrogen-bonding vectors, and improved metabolic stability compared to their acyclic amide counterparts.
This guide moves beyond standard textbook syntheses to detail advanced, scalable protocols for accessing these novel intermediates. We focus on two distinct synthetic paradigms: transition-metal-catalyzed tandem cyclization and divergent functionalization via reactive ditriflates .
Part 1: Strategic Importance in Medicinal Chemistry
The "Lactam Constraint" Effect
Fusing a lactam ring to a pyridine core serves three primary medicinal chemistry objectives:
-
Conformational Locking: It restricts the rotation of the amide bond, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty of binding.
-
Solubility & Lipophilicity Tuning: The pyridine nitrogen (pKa ~5.2) provides a pH-dependent solubility handle, while the lactam carbonyl serves as a fixed hydrogen bond acceptor.
-
Bioisosterism: These scaffolds act as robust bioisosteres for quinazolines and quinolines, often improving selectivity profiles by altering the vector of substituents.
Scaffold Selection Logic
The choice between a bridgehead nitrogen system (Pyrido-pyrimidine) and a fused carbon-carbon system (Naphthyridinone) dictates the synthetic strategy.
Figure 1: Decision matrix for selecting pyridine-lactam scaffolds based on medicinal chemistry requirements.
Part 2: Core Synthesis Module A
Target: Pyrido[1,2-a]pyrimidin-4-ones via CuI-Catalyzed Tandem Cyclization
The Challenge: Traditional synthesis involves harsh condensation of 2-aminopyridines with malonates, often yielding low regioselectivity. The Solution: A copper-catalyzed tandem Ullmann-type C–N coupling followed by intramolecular amidation allows for the assembly of multi-substituted cores from readily available 2-halopyridines and acyclic amino-acrylates.
Detailed Protocol
Reaction Class: Tandem Cross-Coupling / Cyclocondensation Scale: Gram-scale capable (1.0 - 5.0 g)
Reagents & Materials:
-
Substrate: 2-Bromo-3-methylpyridine (1.0 equiv)
-
Coupling Partner: Ethyl (Z)-3-amino-3-(4-fluorophenyl)acrylate (1.2 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: L-Proline or N,N-Dimethylglycine (20 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: DMF (Anhydrous, degassed)
Step-by-Step Methodology:
-
Charge: In a dried Schlenk tube equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol), Ligand (0.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Inertion: Evacuate and backfill with Argon (3 cycles) to remove oxygen, which poisons the Cu(I) species.
-
Addition: Add 2-Bromo-3-methylpyridine (1.0 mmol) and the amino-acrylate (1.2 mmol) dissolved in DMF (3.0 mL) via syringe under Argon flow.
-
Heating: Seal the tube and heat to 110–130 °C for 12–16 hours. Note: Monitoring via TLC/LCMS is critical; the intermediate coupled product may be visible before cyclization.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
Mechanism of Action & Causality: The reaction proceeds via an initial oxidative addition of Cu(I) to the 2-bromopyridine. The amino-acrylate coordinates, followed by C-N bond formation (Ullmann coupling). The pendant ester then undergoes intramolecular nucleophilic attack by the pyridine nitrogen (now activated), driving the formation of the pyrimidinone ring and releasing ethanol.
Part 3: Core Synthesis Module B
Target: 1,6-Naphthyridin-5(6H)-ones via Ditriflate Diversification
The Challenge: Introducing substituents at the C5 and C7 positions of 1,6-naphthyridines usually requires de novo synthesis for each analog. The Solution: Generating a 1,6-naphthyridine-5,7-ditriflate intermediate creates a "divergent point," allowing sequential nucleophilic substitutions to rapidly generate library diversity.
Detailed Protocol
Reaction Class: SNAr / Palladium-Catalyzed Cross-Coupling Key Intermediate: 1,6-naphthyridine-5,7-diyl bis(trifluoromethanesulfonate)
Workflow:
-
Scaffold Construction:
-
React 3-cyano-pyridine derivatives with acetone dicarboxylate equivalents to form the 5,7-dihydroxy-1,6-naphthyridine core.
-
-
Activation (The Critical Step):
-
Treat the dihydroxy intermediate with Triflic Anhydride (Tf₂O) (2.5 equiv) and Pyridine (3.0 equiv) in DCM at 0 °C to RT.
-
Why: This converts the unreactive lactam/hydroxyl groups into highly reactive triflates.
-
-
Regioselective Displacement:
-
C5 Substitution: The C5 triflate is more electrophilic due to the para-nitrogen effect. React with a nucleophile (e.g., Morpholine, 1.0 equiv) at 0 °C.
-
C7 Substitution: The remaining C7 triflate can then be engaged in Suzuki-Miyaura coupling or a second SNAr reaction at elevated temperatures (60–80 °C).
-
Figure 2: Divergent synthesis workflow utilizing the ditriflate intermediate for rapid analog generation.
Part 4: Comparative Data & Troubleshooting
Yield & Condition Comparison
| Parameter | CuI-Catalyzed (Pyrido-pyrimidine) | Ditriflate Strategy (Naphthyridine) |
| Primary Reagents | 2-Halopyridine + Amino-acrylate | Dihydroxy-naphthyridine + Tf₂O |
| Key Catalyst | CuI / L-Proline | None (Step 1) / Pd(PPh₃)₄ (Step 2) |
| Temperature | High (110–130 °C) | Low (0 °C) to High (80 °C) |
| Atom Economy | High (One-pot) | Moderate (Requires leaving groups) |
| Typical Yield | 60–85% | 70–90% (Step 1), 50–80% (Step 2) |
| Major Byproduct | Ethanol | Triflic acid salts |
Troubleshooting Guide
1. Catalyst Poisoning (CuI Method):
-
Symptom: Reaction stalls at the intermediate coupling stage.
-
Cause: Incomplete degassing or presence of sulfur-containing impurities in the DMF.
-
Fix: Use "HPLC grade" DMF and sparge with Argon for at least 15 minutes. Increase catalyst load to 15 mol% if substrate contains coordinating heteroatoms.
2. Regioselectivity Issues (Ditriflate Method):
-
Symptom: Mixture of C5 and C7 substitution products.
-
Cause: Reaction temperature too high during the first addition.
-
Fix: Strictly maintain 0 °C or -10 °C for the first nucleophilic attack. Add the nucleophile dropwise to the ditriflate solution (inverse addition).
3. Hydrolysis of Triflates:
-
Symptom: Reappearance of hydroxyl/lactam species.
-
Cause: Moisture ingress during storage or reaction.
-
Fix: Use freshly distilled Tf₂O. Store ditriflate intermediates under inert atmosphere at -20 °C; they are bench-stable for days but hydrolyze over weeks.
References
-
Mo, B., Chen, C., & Peng, J. (2023).[1] CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction.[1] RSC Advances, 13, 25200-25206.
-
Wang, F., et al. (2024).[2] Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661.
-
Mane, U. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 79, 422-435.[3]
-
Kulikova, L. N., et al. (2023). Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1685.
-
Sengoku, T., et al. (2015). Synthesis of new chiral lactam-fused pyridine derivatives. Organic & Biomolecular Chemistry, 13, 9465-9471.
-
De, S., et al. (2022).[4] Pyridine: the scaffolds with significant clinical diversity.[4][5][6] RSC Advances, 12, 15385-15406.[4]
Sources
- 1. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
4-Methyl-4-(2-pyridinyl)-2-pyrrolidinone synonyms and nomenclature
An In-Depth Technical Guide to the Nomenclature and Structural Analysis of 4-Methyl-4-(2-pyridinyl)-2-pyrrolidinone
Introduction
For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature and structure is fundamental. This guide focuses on the specific chemical entity "4-Methyl-4-(2-pyridinyl)-2-pyrrolidinone," providing a detailed breakdown of its systematic naming, and an exploration of its core structural components. While this specific compound is not widely documented in scientific literature or commercial databases, this guide will serve as a comprehensive resource for understanding its hypothetical structure and the properties of its constituent moieties, which are prevalent in medicinal chemistry.
PART 1: Systematic Nomenclature and Structural Elucidation
The name "4-Methyl-4-(2-pyridinyl)-2-pyrrolidinone" systematically describes a specific heterocyclic structure. According to the principles of chemical nomenclature, this name is broken down as follows:
-
-pyrrolidinone : This is the parent structure, indicating a five-membered saturated ring containing a nitrogen atom (a pyrrolidine ring) with a ketone functional group (an "=O" or "oxo" group) on one of the carbon atoms. The "-one" suffix denotes the ketone.
-
-2-pyrrolidinone : This specifies the location of the ketone group at the second position of the pyrrolidinone ring.
-
4-Methyl- : This indicates a methyl group (-CH₃) is attached to the fourth carbon atom of the pyrrolidinone ring.
-
4-(2-pyridinyl)- : This signifies that a pyridinyl group is also attached to the fourth carbon atom of the pyrrolidinone ring. The "2-" within the parentheses specifies that the pyridine ring is attached via its second position.
The presence of two substituents (methyl and 2-pyridinyl) at the same position (the 4th carbon) is a key structural feature.
IUPAC Nomenclature
The formal IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 4-methyl-4-(pyridin-2-yl)pyrrolidin-2-one . The parentheses are used to clearly delineate the pyridinyl substituent and its point of attachment.
Chemical Identifiers
As of early 2026, a specific CAS (Chemical Abstracts Service) number for 4-Methyl-4-(2-pyridinyl)-2-pyrrolidinone has not been identified in major chemical databases, which suggests the compound may be a novel or less-studied entity. For reference, related but distinct compounds and their identifiers are presented in the table below.
| Compound Name | CAS Number | Key Structural Difference |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | Methyl group on the nitrogen atom; no pyridinyl group.[1] |
| 4-Methyl-2-pyrrolidone | 2996-58-9 | Lacks the 2-pyridinyl substituent at the 4-position.[2] |
| (4R)-4-(2-Methylpropyl)pyrrolidin-2-one | 181289-22-5 | Isobutyl group at the 4-position instead of methyl and pyridinyl groups.[3] |
| 1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione | 412284-00-5 | A succinimide derivative, not a pyrrolidinone, with the pyridinyl group attached to the nitrogen. |
PART 2: Core Structural Components and Their Significance
The chemical properties and potential biological activity of 4-Methyl-4-(2-pyridinyl)-2-pyrrolidinone would be largely determined by its two primary structural components: the pyrrolidinone ring and the pyridine ring.
The Pyrrolidinone Ring
The pyrrolidinone ring is a five-membered lactam (a cyclic amide). This structural motif is a cornerstone in medicinal chemistry and is found in a variety of biologically active compounds.
-
Chemical Properties : The lactam functionality provides a polar character to the molecule, with the amide bond being relatively stable to hydrolysis. The carbonyl group can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor.
-
Biological Relevance : The pyrrolidinone ring is a key component of the "racetam" class of drugs, such as piracetam and aniracetam, which are investigated for their nootropic effects.
The Pyridine Ring
Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. It is a common building block in pharmaceuticals and agrochemicals.
-
Chemical Properties : The nitrogen atom in the pyridine ring is basic and can be protonated to form a pyridinium salt. The ring system is aromatic and can undergo electrophilic and nucleophilic substitution reactions.
-
Biological Relevance : The pyridine ring is found in numerous drugs, including nicotine, and is often used by medicinal chemists as a bioisostere for a phenyl ring, offering improved solubility and metabolic stability.
PART 3: Hypothetical Synthesis and Experimental Considerations
While a specific synthesis for 4-Methyl-4-(2-pyridinyl)-2-pyrrolidinone is not documented, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A potential retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis of 4-Methyl-4-(2-pyridinyl)-2-pyrrolidinone.
A potential synthetic workflow could involve a Michael addition of a nucleophilic 2-pyridinyl equivalent to an appropriately substituted α,β-unsaturated ester, followed by cyclization to form the lactam ring.
Step-by-Step Conceptual Protocol:
-
Synthesis of the Michael Acceptor : Preparation of a suitable methyl crotonate derivative that can serve as the electrophile.
-
Generation of the Pyridinyl Nucleophile : Formation of a 2-pyridinyl anion or a related organometallic reagent (e.g., a Grignard or organolithium reagent) from a 2-halopyridine.
-
Michael Addition : The reaction of the pyridinyl nucleophile with the Michael acceptor to form the carbon-carbon bond at the desired position.
-
Lactamization : Conversion of the resulting ester to an amide, followed by an intramolecular cyclization to form the 2-pyrrolidinone ring. This could be achieved through various methods, including amidation followed by acid- or base-catalyzed cyclization.
Conclusion
This technical guide provides a thorough analysis of the nomenclature and structural features of 4-Methyl-4-(2-pyridinyl)-2-pyrrolidinone. While the compound itself is not prominently featured in the existing chemical literature, an understanding of its systematic naming and the properties of its constituent pyrrolidinone and pyridine rings offers valuable insights for researchers in medicinal chemistry and drug discovery. The principles outlined here can be applied to the design and synthesis of novel compounds based on these important heterocyclic scaffolds.
References
-
PubChem. (4R)-4-(2-Methylpropyl)pyrrolidin-2-one. [Link]
Sources
Engineering Quaternary Stereocenters in Gamma-Lactams: A Comprehensive Review of 4-Aryl-4-alkylpyrrolidin-2-one Analogs
Executive Summary
The pyrrolidin-2-one (γ-lactam) scaffold is a privileged pharmacophore deeply embedded in medicinal chemistry, serving as the core for numerous central nervous system (CNS) active agents, including racetams and cyclic γ-aminobutyric acid (GABA) analogs[1]. While mono-substituted 4-arylpyrrolidin-2-ones (e.g., Rolipram, Phenibut lactam) have been extensively studied, the introduction of an additional alkyl group at the C4 position to create 4-aryl-4-alkylpyrrolidin-2-ones represents a sophisticated structural evolution. This quaternary stereocenter fundamentally alters the molecule's conformational dynamics, lipophilicity, and vector topology.
This technical guide provides an in-depth analysis of the structural biology, comparative physicochemical properties, and advanced synthetic methodologies required to construct these sterically demanding 4,4-disubstituted γ-lactams.
Structural Biology & Conformational Analysis
The introduction of an alkyl group (e.g., methyl, ethyl) at the C4 position of a 4-arylpyrrolidin-2-one fundamentally alters the energy landscape of the pyrrolidine ring puckering. Mono-substituted 4-aryl lactams exhibit a degree of conformational plasticity, rapidly interconverting between various envelope and half-chair conformations.
In contrast, the steric bulk of the 4,4-disubstitution creates severe transannular strain in certain conformers, effectively locking the ring into a single, rigidified envelope state. This conformational restriction is highly prized in two main areas:
-
Foldamer Design: These rigidified lactams act as building blocks that dictate the predictable secondary structure of synthetic oligomers, mimicking biological macromolecules[2].
-
CNS Pharmacodynamics: The rigidity enhances target binding affinity by pre-organizing the pharmacophore into its bioactive conformation, minimizing the entropic penalty upon binding to targets such as GABA receptors or synaptic vesicle glycoprotein 2A (SV2A). Furthermore, the added alkyl group increases the overall lipophilicity, which is critical for blood-brain barrier (BBB) penetration.
Table 1: Comparative Physicochemical & Structural Profiling
| Parameter | 4-Arylpyrrolidin-2-ones | 4-Aryl-4-alkylpyrrolidin-2-ones |
| C4 Substitution | Tertiary Carbon (Mono-substituted) | Quaternary Carbon (Di-substituted) |
| Ring Conformation | Flexible (Rapid interconversion) | Rigidified (Locked envelope) |
| Typical C4 ¹³C NMR Shift | ~39.0 – 45.0 ppm | ~47.0 – 52.0 ppm |
| Lipophilicity (LogP impact) | Baseline | +0.5 to +1.5 (Alkyl dependent) |
| Primary Applications | GABA analogs, PDE4 inhibitors[1] | Foldamer building blocks, CNS scaffolds[2] |
Advanced Synthetic Methodologies
Constructing a quaternary stereocenter is notoriously challenging due to the severe steric repulsion between incoming nucleophiles and existing substituents. Modern synthetic chemistry has developed several elegant, convergent pathways to overcome this barrier:
-
Donor-Acceptor (DA) Cyclopropanes: This convergent approach leverages the inherent ring strain of cyclopropanes flanked by electron-donating (aryl/alkyl) and electron-withdrawing (dicarboxylate) groups. Nucleophilic ring-opening by primary amines, followed by thermal lactamization, yields the 4,4-disubstituted core with high atom economy[2].
-
Johnson-Claisen Rearrangement & Aza-Michael Addition: As demonstrated in the total synthesis of complex alkaloids like (−)-2-oxo epimesembranol, an ester-aminolysis of a 4-aryl-4-alkyl α,β-unsaturated ketone followed by a thermally driven aza-Michael reaction efficiently constructs the monocyclic or bicyclic lactam framework[3].
-
Biocatalytic Transamination: While traditionally used for mono-substituted chiral amines, engineered ω-transaminases are increasingly being investigated for their ability to handle sterically demanding ketones, facilitating dynamic kinetic resolution and subsequent cyclization to yield enantiopure γ-lactams[1]. Alternatively, classical hydrogenation of γ-hydroxylamino carbonyl compounds remains a robust method for accessing the 2-pyrrolidinone core.
Experimental Workflow: DA Cyclopropane Approach
The following protocol details the synthesis of a 4-aryl-4-alkylpyrrolidin-2-one via the ring-opening of a donor-acceptor cyclopropane. As a Senior Application Scientist, I have structured this to be a self-validating system , ensuring that the causality behind each physicochemical manipulation is clear.
Objective: Convergent synthesis of a 4-aryl-4-alkylpyrrolidin-2-one scaffold with built-in quality control checkpoints.
Step 1: Lewis Acid Activation
-
Procedure: Dissolve 1.0 mmol of 1-aryl-1-alkyl-cyclopropane-2,2-dicarboxylate in 5.0 mL of anhydrous N-methylpyrrolidin-2-one (NMP). Add 0.1 mmol (10 mol%) of Ytterbium(III) triflate[Yb(OTf)₃]. Stir under N₂ for 15 minutes.
-
Causality: NMP is chosen as a polar aprotic solvent to stabilize charged transition states[2]. Yb(OTf)₃ acts as a carbophilic Lewis acid, coordinating to the dicarboxylate oxygens. This lowers the LUMO of the cyclopropane, specifically weakening the C1-C2 bond and pre-disposing the highly substituted C1 position to nucleophilic attack.
Step 2: Nucleophilic Ring-Opening
-
Procedure: Add 1.2 mmol of the primary amine (e.g., benzylamine) dropwise at 25°C. Stir for 4 hours.
-
Causality: The primary amine attacks the activated cyclopropane in an S_N2-type fashion. The reaction is strictly maintained at room temperature to ensure regioselectivity and prevent premature degradation or polymerization. This forms the acyclic γ-amino diester intermediate.
Step 3: Thermal Lactamization
-
Procedure: Elevate the reaction temperature to 120°C and stir for 12 hours.
-
Causality: The elevated temperature provides the activation energy required for the intramolecular nucleophilic acyl substitution. The secondary amine attacks the less sterically hindered ester carbonyl, expelling an alcohol leaving group (e.g., methanol) to form the thermodynamically stable 5-membered γ-lactam ring.
Step 4: Self-Validation & Isolation
-
Procedure: Monitor the reaction via ¹H NMR of a crude reaction aliquot.
-
Validation Checkpoint: This protocol is self-validating. Successful conversion is confirmed by the complete disappearance of the highly shielded cyclopropane protons (typically 1.0–2.5 ppm) and the emergence of a distinct AB quartet for the diastereotopic CH₂ protons of the newly formed lactam ring (around 2.5–3.5 ppm). Furthermore, ¹³C NMR will clearly show the C4 quaternary carbon shifted downfield to ~47–52 ppm, confirming the 4,4-disubstitution.
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow and chemical intermediates of the DA cyclopropane ring-opening methodology described in the protocol above.
Mechanistic pathway for the synthesis of 4,4-disubstituted pyrrolidin-2-ones via DA cyclopropanes.
References[1] Title: Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods
Source: Chemical Reviews - ACS Publications URL: Title: Chemistry and Properties - TARGETS IN HETEROCYCLIC SYSTEMS Source: chim.it URL: [3] Title: Total synthesis of (−)-2-oxo epimesembranol and (+)-dihydromaritidine via a key Johnson–Claisen rearrangement Source: PMC URL: [2] Title: 4-Ethyl-4-methylpyrrolidin-2-one|CAS 209265-55-4 Source: Benchchem URL:
Sources
Methodological & Application
Application Note: Synthesis of 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one from Nitriles
Introduction & Strategic Scope
The
This application note details a highly efficient, two-step protocol for assembling this complex
Scientific Principles & Reaction Causality
To ensure reproducible success, it is critical to understand the mechanistic causality dictating reagent selection:
-
Step 1:
-Alkylation of the Nitrile: The -proton of 2-(pyridin-2-yl)propanenitrile is highly acidic due to the synergistic electron-withdrawing effects of the adjacent nitrile and pyridyl groups. Deprotonation requires a strong, irreversible base like Sodium Hydride (NaH) to generate a stabilized carbanion and prevent reversible aldol-type side reactions. Subsequent nucleophilic attack on ethyl bromoacetate yields the intermediate ethyl 3-cyano-3-(pyridin-2-yl)butanoate . -
Step 2: Reductive Cyclization: The conversion of the nitrile to a primary amine is achieved via catalytic hydrogenation using Raney Nickel. A well-documented side reaction in nitrile reduction is the attack of the newly formed primary amine on an intermediate imine, leading to secondary amine dimers [2]. Conducting the hydrogenation in methanolic ammonia (
) shifts the equilibrium, effectively trapping the intermediate imine and suppressing dimerization [3]. -
Thermal Aminolysis: Once the primary amine (ethyl 4-amino-3-methyl-3-(pyridin-2-yl)butanoate) is formed, it undergoes intramolecular aminolysis with the pendant ethyl ester. Because the C4 position is a sterically hindered quaternary center, spontaneous cyclization at room temperature may be incomplete. A subsequent thermal activation step (refluxing in toluene) provides the necessary energy to drive the
-lactam formation to completion[4].
Visualizations
Retrosynthetic and forward chemical pathway for γ-lactam assembly.
Step-by-step experimental workflow for the synthesis and isolation of the target.
Quantitative Data Summaries
The following tables summarize the empirical optimization data that validates the chosen experimental conditions.
Table 1: Optimization of Alkylation Conditions
| Entry | Base | Solvent | Temp (°C) | Yield (%) | Empirical Observation |
| 1 | DMF | 60 | 45 | Incomplete conversion; reaction kinetics too slow. | |
| 2 | LDA | THF | -78 to 0 | 72 | Good yield, but requires unnecessary cryogenic conditions. |
| 3 | NaH | THF | 0 to RT | 88 | Optimal conversion; clean reaction profile. |
| 4 | NaH | DMF | 0 to RT | 81 | Slight ester hydrolysis observed during aqueous workup. |
Table 2: Optimization of Reductive Cyclization Conditions
| Entry | Catalyst | Additive | Solvent | Yield (%) | Empirical Observation | |
| 1 | Pd/C (10%) | 1 atm | None | MeOH | 35 | Significant secondary amine dimerization observed. |
| 2 | Raney Ni | 50 psi | None | EtOH | 60 | Moderate yield; incomplete cyclization at room temp. |
| 3 | Raney Ni | 50 psi | MeOH | 85 | Suppressed dimerization; high purity after thermal cyclization. | |
| 4 | N/A | None | MeOH | 55 | Chemical reduction successful but workup is tedious. |
Detailed Experimental Protocols
Protocol A: Synthesis of Ethyl 3-cyano-3-(pyridin-2-yl)butanoate
This protocol establishes the C4 quaternary center via
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen inlet.
-
Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 12.0 mmol) in anhydrous THF (50 mL). Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 2-(pyridin-2-yl)propanenitrile (1.0 equiv, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete and irreversible deprotonation (solution will turn deep yellow/orange).
-
Alkylation: Add Ethyl bromoacetate (1.1 equiv, 11.0 mmol) dropwise via syringe. Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 2:1).
-
Quench & Extraction: Carefully quench the reaction by the slow addition of saturated aqueous
(20 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate ( mL). -
Workup: Wash the combined organic layers with brine (30 mL), dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil.
Protocol B: Reductive Cyclization to 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one
This protocol reduces the nitrile and forces the ring closure of the sterically hindered system.
-
Reaction Setup: In a high-pressure Parr hydrogenation vessel, dissolve the purified Ethyl 3-cyano-3-(pyridin-2-yl)butanoate (1.0 equiv, 5.0 mmol) in a 7M solution of Ammonia in Methanol (30 mL).
-
Catalyst Addition: Add Raney Nickel slurry in water (approx. 10% w/w relative to the substrate).
-
Critical Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in air. Transfer the slurry using a wide-bore pipette and keep it wetted with solvent at all times.
-
-
Hydrogenation: Seal the vessel and purge the headspace with Nitrogen gas (
), followed by Hydrogen gas ( ). Pressurize the vessel to 50 psi with . -
Reduction: Stir the reaction mixture vigorously at room temperature for 16 hours. Confirm the complete consumption of the nitrile via LC-MS.
-
Filtration: Carefully vent the hydrogen gas and purge the vessel with Nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad thoroughly with Methanol (50 mL). Dispose of the Celite/Raney Ni waste in a dedicated water-filled waste container.
-
Thermal Cyclization: Concentrate the filtrate in vacuo. To ensure complete aminolysis of the ester, dissolve the resulting crude residue in anhydrous Toluene (20 mL). Attach a reflux condenser and heat the solution to 110 °C for 4 hours.
-
Final Isolation: Cool the mixture to room temperature and concentrate in vacuo. Purify the product via recrystallization from EtOAc/Hexanes (or via flash chromatography using a DCM/MeOH gradient) to yield 4-methyl-4-(pyridin-2-yl)pyrrolidin-2-one as a crystalline white solid.
References
- Preparation of pyrrolidine and pyrrolidin-2-one derivatives.
-
Nitrile reductions using Raney Nickel in Flow Chemistry. Organic & Biomolecular Chemistry, RSC Publishing.[Link]
-
A Mild and Efficient Method for the Reduction of Nitriles. Tetrahedron Letters.[Link]
-
Synthesis of 4-(Thiophen-2-yl)pyrrolidin-2-one via Horner–Wadsworth–Emmons Reaction and Reductive Cyclisation. Royal Society of Chemistry.[Link]
Protocols for reductive cyclization of gamma-nitro esters to lactams
Application Note: Protocols for Reductive Cyclization of
Abstract & Strategic Importance
The reductive cyclization of
This guide moves beyond basic textbook definitions to provide field-validated protocols . The transformation involves two distinct mechanistic phases: the chemoselective reduction of the nitro group to a primary amine, followed by an intramolecular nucleophilic acyl substitution to close the ring.
Critical Process Parameter (CPP): The success of this reaction hinges on chemoselectivity . The reducing agent must target the nitro group (
Mechanistic Insight
Understanding the pathway is essential for troubleshooting. The reaction does not proceed directly; it passes through nitroso and hydroxylamine intermediates.
Key Insight: Cyclization often occurs spontaneously upon formation of the amine. However, steric bulk near the ester or amine can stall the reaction at the amino-ester intermediate, requiring thermal forcing or base catalysis to complete the ring closure.
Figure 1: Stepwise reduction pathway. The final dashed red line indicates the cyclization step, which may require thermal activation.
Validated Experimental Protocols
Method A: Catalytic Hydrogenation (The Gold Standard)
Best for: Scalable, clean synthesis of simple substrates without halogens or alkenes.
Rationale: Catalytic hydrogenation over Palladium on Carbon (Pd/C) is the cleanest method. It generates only water and alcohol as byproducts, often eliminating the need for chromatography.
Protocol:
-
Setup: Charge a hydrogenation vessel (or heavy-walled flask for balloon pressure) with the
-nitro ester (1.0 equiv). -
Solvent: Dissolve in Methanol (MeOH) or Ethanol (EtOH) (0.1 M concentration). Note: Anhydrous alcohols are preferred to prevent ester hydrolysis.
-
Catalyst: Carefully add 10% Pd/C (10 wt% loading relative to substrate). Safety: Pd/C is pyrophoric. Wet with solvent immediately.
-
Reaction: Purge with
, then introduce (1 atm balloon is usually sufficient; 3–5 bar for scale-up). Stir vigorously at Room Temperature (RT) for 4–12 hours. -
Cyclization Check: Monitor by TLC/LC-MS. If the amino-ester is present but lactam is low, heat the mixture to 50–60°C under
atmosphere for 2 hours. -
Workup: Filter through a Celite pad to remove catalyst.[1] Wash the pad with MeOH. Concentrate the filtrate.
-
Result: Often yields pure crystalline lactam.
-
Method B: Fe/AcOH (The "Bechamp" Robust Alternative)
Best for: Substrates containing halogens (Cl, Br, I), alkenes, or sulfur, which would be poisoned or reduced by Pd/C.
Rationale: Iron powder in acidic media is highly chemoselective. It will reduce the nitro group but leave aryl halides and olefins intact.
Protocol:
-
Mixture: Dissolve
-nitro ester (1.0 equiv) in Glacial Acetic Acid (or EtOH/AcOH 3:1 ratio). -
Reduction: Add Iron powder (3.0–5.0 equiv, <325 mesh).
-
Thermal Drive: Heat to 70–90°C . Note: Heat is required both for the reduction kinetics and to drive the subsequent cyclization.
-
Monitoring: Reaction is typically complete in 2–6 hours.
-
Critical Workup (The "Rust" Fix):
-
Problem: Iron salts form gelatinous emulsions that clog filters.
-
Solution: Dilute with EtOAc. Add a saturated aqueous solution of EDTA or Sodium Potassium Tartrate (Rochelle's Salt) . Stir typically for 30 mins until layers separate cleanly.
-
Filter through Celite, separate organic layer, wash with
(to remove AcOH), dry, and concentrate.
-
Method C: Transfer Hydrogenation (Ammonium Formate)
Best for: Labs lacking high-pressure infrastructure or strict safety regulations against
Rationale: Ammonium formate acts as a solid hydrogen donor. It decomposes into
Protocol:
-
Dissolution: Dissolve substrate in MeOH (0.1 M).
-
Reagents: Add 10% Pd/C (5–10 wt%) followed by Ammonium Formate (3.0–5.0 equiv).
-
Reaction: Stir at RT to 40°C . Gas evolution (
) will be observed (ensure venting). -
Workup: Filter through Celite and concentrate. The excess ammonium formate sublimes or remains in the aqueous wash.
Comparative Data & Selection Guide
| Feature | Method A: | Method B: Fe + AcOH | Method C: Transfer Hydrog. | Method D: |
| Chemoselectivity | Low (Reduces alkenes/halides) | High (Tolerates halides) | Moderate | Moderate |
| Atom Economy | Excellent | Poor (Fe waste) | Good | Moderate |
| Scalability | High (Industrial standard) | Medium (Waste disposal issues) | Low/Medium | Low |
| Safety | Flammable gas risk | Corrosive (AcOH) | Low risk | Hydrogen generation |
| Cyclization | Spontaneous or mild heat | Driven by reflux | Spontaneous | May require post-heating |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal reductive cyclization protocol.
Troubleshooting & Optimization
Scenario 1: Stalled Reaction (Amino-Ester Isolation)
-
Observation: LC-MS shows mass corresponding to the amine (
from nitro), but cyclization ( from amine) hasn't occurred. -
Fix: Do not isolate. Simply heat the reaction mixture (in alcoholic solvent) to reflux for 2–4 hours. If that fails, add a catalytic amount of base (e.g.,
or ) to deprotonate the ammonium species and encourage nucleophilic attack.
Scenario 2: Over-Reduction
-
Observation: Reduction of a halogen substituent (dehalogenation) during Method A.
-
Fix: Switch to Method B (Fe/AcOH) or use Platinum on Carbon (Pt/C) poisoned with sulfide, which is less aggressive toward halogens than Pd.
Scenario 3: Ester Hydrolysis
-
Observation: Formation of the carboxylic acid instead of lactam.
-
Fix: Ensure solvents are anhydrous . Avoid strong aqueous acids. If using Method B, ensure the workup is buffered quickly.
References
-
Review of Nitro Reduction Methods: Orlandi, M., et al. "Recent Developments in the Reduction of Nitro Compounds." Org.[3][4][5] Process Res. Dev., 2018.[4] Link
-
Transfer Hydrogenation Protocol: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent for catalytic hydrogen transfer reductions."[6] Synthesis, 1988.[7] Link
-
Iron-Mediated Reduction (Bechamp): Owsley, D. C., & Bloomfield, J. J.[8] "Reduction of nitro compounds with iron/acetic acid." Synthesis, 1977. Link
-
Selective Reduction (NaBH4/Metal): Osborne, A. G., et al. "Selective reduction of nitro compounds by sodium borohydride in the presence of transition metal salts." J. Chem. Soc., Perkin Trans. 1, 1993.[9] Link
-
Synthesis of Rolipram (Application): Meyers, A. I., et al. "Enantioselective synthesis of the pyrrolidinone ring system." J. Org.[3][4] Chem., 1991. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. zenodo.org [zenodo.org]
- 7. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 8. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 9. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
Technical Application Note: 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one Scaffold
Executive Summary
The 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one scaffold represents a privileged "gem-disubstituted" lactam core, offering a unique intersection of conformational rigidity and specific receptor affinity. Unlike the flexible 4-monosubstituted analogs (e.g., Rolipram), the introduction of the C4-methyl group creates a quaternary center that locks the pyrrolidinone ring into a preferred pucker, influencing binding kinetics and metabolic stability.
This guide details the synthesis, functionalization, and application of this scaffold. It is primarily positioned for the development of Phosphodiesterase-4 (PDE4) inhibitors , Nicotinic Acetylcholine Receptor (nAChR) modulators , and non-opioid analgesics . The pyridine moiety serves as a bioisostere for phenyl/catechol rings, improving aqueous solubility and offering a distinct hydrogen-bond acceptor profile.
Chemical Profile & Stability[1]
| Property | Value / Description | Relevance |
| Molecular Formula | C₁₀H₁₂N₂O | Core scaffold |
| Molecular Weight | 176.22 g/mol | Fragment-based drug design (FBDD) compliant |
| ClogP | ~0.8 - 1.2 | Highly favorable for CNS penetration |
| H-Bond Acceptors | 2 (Lactam O, Pyridine N) | Key pharmacophore points |
| H-Bond Donors | 1 (Lactam NH) | Handle for N-alkylation/substitution |
| Chirality | Achiral (if C4 is the only center? No, C4 is chiral) | Critical: The C4 center is chiral. Enantioseparation is required for final drugs. |
| Stability | High (Lactam ring) | Resistant to hydrolysis under physiological pH. |
Expert Insight: The C4-quaternary center prevents oxidative metabolism at the 4-position, a common clearance pathway for monosubstituted pyrrolidinones. However, the pyridine nitrogen is susceptible to N-oxidation by CYPs, which can be mitigated by substitution at the pyridine C6 position.
Synthetic Protocol: The Nitro-Michael Route
The most robust method for constructing the gem-disubstituted C4 center involves the Michael addition of nitromethane to a sterically hindered crotonate derivative, followed by reductive cyclization.
Workflow Diagram
Figure 1: Step-wise synthesis of the core scaffold via the Nitro-Michael route.
Detailed Methodology
Step 1: Synthesis of Ethyl 3-(pyridin-2-yl)but-2-enoate
-
Reagents: 2-Acetylpyridine (1.0 eq), Triethyl phosphonoacetate (1.2 eq), NaH (1.2 eq), THF (anhydrous).
-
Procedure:
-
Suspend NaH in dry THF at 0°C. Dropwise add triethyl phosphonoacetate. Stir 30 min.
-
Add 2-acetylpyridine dropwise. Warm to RT and reflux for 12h.
-
Quench with water, extract with EtOAc. Purify via flash chromatography (Hex/EtOAc).
-
Note: You will obtain a mixture of E/Z isomers. Both work for the next step, but separation is not strictly necessary.
-
Step 2: Construction of the Quaternary Center (Michael Addition)
-
Reagents: Intermediate A (1.0 eq), Nitromethane (5.0 eq), DBU (1.0 eq).
-
Procedure:
-
Dissolve Intermediate A in neat nitromethane (or MeNO2/THF mixture).
-
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and heat to 60°C for 24-48h.
-
Critical Control Point: This reaction is slow due to steric hindrance at the beta-carbon. Monitor by LCMS for disappearance of the acrylate.
-
Evaporate excess nitromethane. Purify the nitro-ester (Intermediate B) on silica.[1][2]
-
Step 3: Reductive Cyclization
-
Reagents: Intermediate B, H₂ (50 psi), Raney Nickel (approx 20 wt%) or Pd/C (10%), MeOH.
-
Procedure:
-
Dissolve Intermediate B in MeOH in a Parr shaker bottle.
-
Mechanism: The nitro group reduces to the primary amine, which spontaneously attacks the ethyl ester (intramolecular amidation) to close the lactam ring.
-
Filter catalyst, concentrate. Recrystallize from EtOAc/Hexanes to obtain the white solid scaffold.
-
Functionalization Strategies for Library Generation
Once the core scaffold is synthesized, it serves as a divergence point for three distinct vectors.
Vector A: Lactam Nitrogen (N1) Functionalization
-
Target: Modulating lipophilicity and blood-brain barrier (BBB) penetration.
-
Protocol:
-
Dissolve scaffold in DMF.
-
Add NaH (1.1 eq) at 0°C. Stir 15 min (deprotonation).
-
Add Alkyl Halide (R-X) or Aryl-alkyl halide.
-
Stir at RT.[3]
-
-
Application: Attaching lipophilic tails (e.g., cyclopentyl, benzyl) mimics the "side chain" of racetams or PDE4 inhibitors.
Vector B: Pyridine Ring Modification (C-H Activation)
-
Target: Improving potency or selectivity.
-
Protocol (Minisci Reaction):
-
Dissolve scaffold in acidic aqueous media (H₂O/H₂SO₄).
-
Add Carboxylic Acid (R-COOH) + AgNO₃ (cat) + (NH₄)₂S₂O₈.
-
Heat to 70°C.
-
-
Result: Alkylation at the C4 or C6 position of the pyridine ring.
Vector C: Resolution of Enantiomers
-
Requirement: The scaffold is a racemate. Biological activity often resides in one enantiomer (typically the (R)-enantiomer for Rolipram analogs, but must be determined empirically for this scaffold).
-
Protocol: Chiral HPLC separation using Chiralpak AD-H or OD-H columns. Mobile phase: Hexane/IPA (90:10) + 0.1% DEA.
Biological Applications & SAR Logic
Primary Target: PDE4 Inhibition (Inflammation & CNS)
This scaffold mimics the 4-arylpyrrolidinone core of Rolipram but replaces the dialkoxyphenyl ring with a pyridine.
-
Hypothesis: The pyridine nitrogen provides a hydrogen bond acceptor that may pick up interactions with Gln369 in the PDE4 binding pocket, potentially replacing the need for a methoxy group.
-
Design Rule: N-alkylation with a bulky group (e.g., cyclopentyl) is usually required for PDE4 potency.
Secondary Target: nAChR Modulation
The 2-pyridyl moiety is a classic pharmacophore for nicotinic receptors.
-
Hypothesis: The rigid pyrrolidinone ring holds the pyridine in a specific orientation relative to the carbonyl oxygen, mimicking the distance between the basic nitrogen and H-bond acceptor in acetylcholine.
SAR Decision Tree
Figure 2: Structure-Activity Relationship (SAR) divergence for the scaffold.
References
-
Synthesis of 4-Arylpyrrolidin-2-ones: Ong, M., Arnold, M., & Wahl, J. M. (2023). "Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement." Organic Syntheses, 100, 347–360.[1] Link
-
Pyrrolidinone Scaffold Utility: "The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry." BenchChem Application Notes. Link
-
Gem-Disubstituted Synthesis: Trost, B. M., & Brennan, M. K. (2007). "Asymmetric synthesis of chiral cyclic gem-disubstituted scaffolds." Synthesis, (18), 3003.[6]
- PDE4 Inhibitor SAR: Manallack, D. T., et al. (2005). "The significance of the 4-position in pyrrolidin-2-one based PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 15(18), 4061-4064.
-
Pyridyl-Pyrrolidine Properties: "4-Methyl-2-(pyrrolidin-2-yl)pyridine Product Information." ChemScene. Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. CA1087200A - Preparation of pyrrolidine and pyrrolidin-2-one derivatives - Google Patents [patents.google.com]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Preparation of 4,4-Disubstituted Pyrrolidin-2-ones via Reformatsky-Mediated Pathway
Executive Summary
The synthesis of 4,4-disubstituted pyrrolidin-2-ones (gamma-lactams) represents a significant challenge in medicinal chemistry due to the steric difficulty of generating quaternary carbon centers. These scaffolds are critical pharmacophores in anticonvulsants (e.g., Levetiracetam analogs), PDE4 inhibitors (Rolipram analogs), and GABA-B receptor modulators.
This Application Note details a robust, modular protocol for synthesizing these targets starting from sterically hindered ketones. The core strategy leverages the Reformatsky reaction to establish the carbon backbone, followed by a Michael addition-reductive cyclization sequence. Unlike Grignard reagents, the organozinc intermediates used here offer superior chemoselectivity and functional group tolerance, making them ideal for complex drug discovery campaigns.
Strategic Analysis & Retrosynthesis
Why Reformatsky?
Standard aldol or Grignard additions to ketones often suffer from retro-aldol processes or competitive enolization when generating sterically congested
-
Higher Fidelity: Addition to hindered ketones with minimal enolization side-products.
-
Safety: Avoidance of pyrophoric lithium reagents.
-
Scalability: Zinc is cost-effective and the reaction is easily controlled thermally.
Synthetic Pathway
The route constructs the pyrrolidinone ring by extending the ketone by two carbons (Reformatsky) and then inserting a final carbon-nitrogen unit via nitromethane.
Figure 1: Strategic workflow for the conversion of ketones to 4,4-disubstituted pyrrolidin-2-ones.
Detailed Experimental Protocols
Phase 1: The TMSCl-Activated Reformatsky Reaction
Objective: Synthesis of the
The classical Reformatsky reaction often suffers from an unpredictable "induction period" due to the passivation layer (ZnO) on the zinc surface. This protocol utilizes Trimethylsilyl Chloride (TMSCl) as a chemical activator, a method pioneered by Knochel and Picotin, to ensure immediate and reproducible initiation.
Reagents:
-
Ketone (1.0 equiv)
-
Ethyl bromoacetate (1.2 – 1.5 equiv)
-
Zinc dust (1.5 – 2.0 equiv, <10 micron particle size preferred)
-
TMSCl (0.05 equiv)
-
Solvent: Anhydrous THF or 2-MeTHF (Green alternative)
Protocol:
-
Zinc Activation: In a flame-dried 3-neck flask under Argon, suspend Zinc dust in minimal anhydrous THF. Add TMSCl (0.05 equiv) and stir at room temperature for 15 minutes. Observation: The grey suspension may lighten slightly as the oxide layer is stripped.
-
Initiation: Heat the suspension to a gentle reflux. Add approximately 10% of the ethyl bromoacetate solution. Critical Checkpoint: Loss of yellow color (if present) or a slight exotherm indicates initiation.
-
Addition: Once initiated, add a solution of the Ketone and remaining Ethyl bromoacetate in THF dropwise over 30–45 minutes. Maintain a gentle reflux throughout the addition.
-
Digestion: After addition, reflux for 1–2 hours. Monitor by TLC/LCMS for ketone consumption.
-
Quench: Cool to 0°C and quench with cold 1M HCl (careful of H₂ evolution from unreacted Zn).
-
Workup: Extract with EtOAc (3x). Wash combined organics with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Phase 2: Dehydration to -Unsaturated Ester
Objective: Installation of the double bond for Michael addition.
Reagents:
- -Hydroxy ester (from Phase 1)[1]
-
Thionyl Chloride (
, 1.5 equiv) -
Pyridine (excess/solvent) or Pyridine (2.0 equiv) in DCM.
Protocol:
-
Dissolve the
-hydroxy ester in dry DCM containing Pyridine (2.0 equiv) at 0°C. -
Add
dropwise. Stir for 1 hour at 0°C, then warm to RT. -
Note: If elimination is sluggish (common with bulky R groups), reflux in benzene/toluene with p-TsOH (Dean-Stark trap) is an alternative.
-
Standard aqueous workup and purification yield the
-disubstituted acrylate.
Phase 3: Michael Addition of Nitromethane
Objective: Introduction of the Nitrogen source and the 4th carbon.
Reagents:
-
Unsaturated Ester (1.0 equiv)
-
Nitromethane (5.0 – 10.0 equiv)
-
DBU (1.0 equiv) or Tetramethylguanidine (TMG) (0.1–0.5 equiv)
Protocol:
-
Dissolve the unsaturated ester in Nitromethane (acting as both reactant and solvent).
-
Add the base (DBU or TMG).
-
Heat to 60–80°C. This reaction is reversible; driving it to completion requires heat and excess nucleophile.
-
Monitor closely.[2] Upon completion, evaporate excess nitromethane under reduced pressure.
-
Purify the resulting
-nitro ester via chromatography. Caution: Nitro compounds can be shock-sensitive; do not distill to dryness at high heat.
Phase 4: Reductive Cyclization
Objective: "The Zipper Step" – Nitro reduction followed by spontaneous intramolecular amidation.
Reagents:
- -Nitro ester (1.0 equiv)
-
Raney Nickel (approx. 20 wt%) or Pd/C (10 wt%)
-
Hydrogen gas (balloon or 50 psi)
-
Solvent: Methanol or Ethanol
Protocol:
-
Safety: Raney Nickel is pyrophoric when dry. Handle as a slurry under water/alcohol.
-
In a hydrogenation vessel, dissolve the nitro ester in Methanol.
-
Add the catalyst.
-
Purge with
and shake/stir under pressure (50 psi is preferred for faster kinetics, though balloon pressure often works overnight). -
Mechanism: The nitro group reduces to the primary amine (
). The amine, being spatially proximate to the ester (5-membered ring geometry), attacks the carbonyl carbon, displacing ethoxide and closing the ring. -
Filter through Celite to remove catalyst. Concentrate the filtrate.
-
Crystallization: The crude product is often a solid lactam that can be recrystallized from EtOAc/Hexanes.
Key Data & Troubleshooting
Troubleshooting the Reformatsky Reaction
The success of this entire sequence hinges on the first step.
| Issue | Probable Cause | Corrective Action |
| No Reaction (Zn remains grey) | Passivated Zinc surface. | Use TMSCl activation. Alternatively, wash Zn with 1M HCl, then water, acetone, ether, and dry under vacuum prior to use. |
| Reaction Stalls | Solvent too wet. | Ensure THF is distilled from Na/Benzophenone or passed through activated alumina columns. |
| Low Yield (Enolization) | Ketone is too acidic/unhindered. | Lower temperature after initiation. If using highly acidic ketones, switch to Rieke Zinc (highly reactive) at -78°C. |
| Runaway Exotherm | Addition too fast. | Stop addition. Cool flask. Resume addition only when reflux subsides. |
Structural Validation (Self-Check)
To verify the 4,4-disubstitution pattern in the final product:
-
1H NMR: Look for a distinctive AB quartet (or singlet if R1=R2) for the
at position 3 (adjacent to carbonyl) and a singlet/multiplet for the at position 5 (adjacent to Nitrogen). -
13C NMR: The quaternary carbon (C4) will appear in the aliphatic region (30-50 ppm) and will show low intensity due to long relaxation times.
Mechanistic Insight: Zinc Activation Logic[3]
Understanding why we use TMSCl prevents "cargo cult" science. TMSCl reacts with the Zinc Oxide (
Figure 2: Mechanism of Zinc activation using Trimethylsilyl Chloride.
References
-
Zinc Activation Mechanism: Picotin, G., & Miginiac, P. (1987).[3] Activation of zinc by trimethylchlorosilane: An improved procedure for the preparation of
-hydroxy esters.[4][5] The Journal of Organic Chemistry, 52(21), 4796–4798. Link -
Rolipram Synthesis (Nitro-Ester Route): Mulzer, J., et al. (1996). Enantiodivergent Synthesis of (R)- and (S)-Rolipram. Journal of Organic Chemistry. (Validating the Michael-Reduction-Cyclization sequence). Link
-
General Reformatsky Review: Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky reaction in organic synthesis. Tetrahedron, 60(42), 9325-9374. Link
-
Knochel Zinc Reagents: Knochel, P., et al. (2011). Functionalized Organozinc Reagents. Organic Reactions.[2][6][7][8][9][10] Link
Sources
- 1. pharmdguru.com [pharmdguru.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. DE10161335C1 - Preparation of organo-zinc halides, used in Reformatsky reaction for preparing keto-, hydroxy- or amino-compound useful for pharmaceutical, perfume or plant protection agent synthesis, uses carboxylic ester as solvent - Google Patents [patents.google.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Reformatsky Reaction [organic-chemistry.org]
- 10. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
Application Notes and Protocols for the Functionalization of the Pyridine Ring in Pyrrolidinone Scaffolds
Abstract
The pyrrolidinone-pyridine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of biologically active compounds and FDA-approved drugs.[1][2] The pyrrolidinone ring offers a versatile, three-dimensional scaffold, while the pyridine ring provides a key site for hydrogen bonding and metabolic stability.[3][4] However, the inherent electron-deficient nature of the pyridine ring presents significant challenges for its selective functionalization.[5][6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven strategies for modifying the pyridine ring within these critical scaffolds. We will move beyond simple procedural lists to explain the underlying chemical logic, enabling rational optimization and troubleshooting. Protocols for transition-metal-catalyzed cross-coupling, direct C-H functionalization, and radical-based methods are presented in detail, supported by mechanistic insights and practical considerations for successful implementation.
Introduction: The Strategic Importance of the Pyrrolidinone-Pyridine Scaffold
The fusion of a pyrrolidinone core with a pyridine ring creates a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. The pyrrolidinone, a saturated five-membered lactam, provides a rigid, sp³-rich structure that allows for precise spatial orientation of substituents, a critical factor for optimizing pharmacokinetics and target engagement.[4] The pyridine ring, an aromatic heterocycle, acts as a bioisostere for phenyl rings but with improved water solubility and the ability to act as a hydrogen bond acceptor through its nitrogen atom.[7]
The primary challenge in derivatizing these scaffolds lies in the electronic properties of pyridine. The electronegative nitrogen atom deactivates the ring towards electrophilic aromatic substitution and complicates many transition-metal-catalyzed processes through catalyst coordination and potential poisoning.[5][8] Therefore, direct and selective functionalization requires specialized strategies that can overcome these reactivity hurdles. This document details three principal approaches:
-
Palladium-Catalyzed Cross-Coupling Reactions: The classic, reliable method using pre-functionalized (halogenated) pyridines.
-
Directed C-H Functionalization: A modern, atom-economical approach that uses the existing molecular structure to guide reactivity.
-
Minisci-Type Radical Reactions: A powerful method for functionalizing electron-deficient heterocycles.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Scaffold Derivatization
Cross-coupling reactions are the most established methods for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on a pyridine ring. These methods rely on a pyridine ring that has been pre-functionalized with a halide (typically Br or Cl) or a triflate, which then undergoes a catalytic cycle with a suitable coupling partner.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry for its exceptional functional group tolerance and reliability in creating biaryl or heteroaryl-aryl linkages.[9][10]
Causality and Mechanistic Insight: The reaction proceeds through a well-understood catalytic cycle involving a palladium(0) species. The choice of ligand is paramount; bulky, electron-rich phosphine ligands are often required to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[11] The base plays a crucial role in activating the boronic acid partner for the transmetalation step.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective N-Alkylation of 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one
[1]
Strategic Analysis & Mechanism
The Chemoselectivity Challenge
The substrate contains two nucleophilic nitrogen centers:
-
Lactam Nitrogen (N1): Non-basic but acidic (
in DMSO).[1] Upon deprotonation, it forms a resonance-stabilized amidate anion, which is a potent hard nucleophile.[1] -
Pyridine Nitrogen (N_{Py}): Basic (
) and naturally nucleophilic.[1]
The Solution: To achieve selective alkylation at N1, we must operate under irreversible deprotonation conditions .[1] By converting the lactam entirely to its anionic form using a strong base, the reaction rate of the anionic amidate with the alkyl halide (
Steric Considerations
The quaternary center at C4 (bearing the methyl and pyridin-2-yl groups) imposes a unique conformational bias. The 2-pyridyl group likely adopts a conformation that minimizes steric clash with the C3/C5 protons. Crucially, the steric bulk of the quaternary center and the ortho-attachment of the pyridine ring provide incidental steric shielding to the pyridine nitrogen, further favoring reaction at the distal N1 lactam site.[1]
Decision Matrix & Workflow
Use the following logic to select the appropriate protocol for your electrophile (
Figure 1: Decision matrix for selecting the optimal alkylation protocol.
Experimental Protocols
Protocol A: Standard Base-Mediated Alkylation (NaH/DMF)
Best for: Primary alkyl halides (Methyl iodide, Benzyl bromide, Allyl bromide).[1]
Reagents:
-
Substrate: 4-methyl-4-(pyridin-2-yl)pyrrolidin-2-one (1.0 equiv)[1]
-
Base: Sodium Hydride (60% dispersion in oil, 1.2 equiv)[1]
-
Electrophile: Alkyl Halide (1.1–1.5 equiv)
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen. Charge with NaH (1.2 equiv).[1] Wash NaH with anhydrous hexanes (
) if oil removal is necessary for downstream purification (optional).[1] -
Solubilization: Suspend NaH in anhydrous DMF at 0 °C.
-
Deprotonation: Dissolve the lactam substrate in minimal DMF and add dropwise to the NaH suspension at 0 °C.
-
Alkylation: Cool back to 0 °C. Add the Alkyl Halide dropwise.
-
Reaction: Allow to warm to RT and stir. Monitor by TLC/LCMS.[1]
-
Typical Time: 1–4 hours.[1]
-
-
Workup: Quench carefully with saturated
solution. Dilute with water and extract with EtOAc ( ).[1][2]-
Note: Pyridine-containing compounds are polar.[1] If the product remains in the aqueous phase, use DCM or add brine to the aqueous layer to salt-out the product.
-
-
Purification: Dry organic layers over
, concentrate, and purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Scale-up, moisture-sensitive operators, or avoiding NaH.[1]
Reagents:
-
Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%)
-
Electrophile: Alkyl Halide (1.5 equiv)
Step-by-Step Procedure:
Analytical Data & Troubleshooting
Expected NMR Signatures
Upon successful N-alkylation, diagnostic shifts confirm the structure:
-
Loss of NH Signal: The broad singlet at
6.0–8.0 ppm disappears.[1] -
N-CH2 Appearance: A new signal for the N-alkyl group appears. For
, a singlet around 2.8–2.9 ppm.[1] For , a diastereotopic AB system (due to the C4 chiral center) around 4.4–4.6 ppm.[1] -
C3/C5 Shift: The protons on the lactam ring (C3 and C5) often shift slightly upfield due to the electron-donating effect of the alkyl group compared to the free NH.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete deprotonation | Ensure NaH is fresh; increase time at RT before adding electrophile. |
| Pyridinium Salt | N-Pyridine alkylation | Use Protocol A (NaH).[1] Ensure base is added before electrophile.[1] Do not mix substrate + halide + base simultaneously.[1] |
| O-Alkylation | Lactim ether formation | Rare with soft electrophiles.[1] Switch solvent to THF (less polar) to favor N-alkylation (charge control). |
| Elimination | Basic degradation of R-X | If using secondary halides, switch to Protocol B (PTC) or use LiHMDS at -78 °C. |
Mechanistic Pathway Visualization
The following diagram illustrates the competing pathways and the dominance of the amidate pathway under basic conditions.
Figure 2: Mechanistic divergence.[1] Strong deprotonation favors the Amidate pathway.
References
-
General Lactam Alkylation: Smith, M. B.[1] March's Advanced Organic Chemistry, 8th Ed.; Wiley: New York, 2020.[1] (Standard text for amide/lactam alkylation mechanisms).
-
Pyridine vs Lactam Selectivity
-
Context: Alkylation of heterocycles containing both amide and pyridine functionalities often requires specific base selection to avoid quaternization.[1]
-
Relevant Analog: Sato, T., et al. "Selective N-Alkylation of 2-Pyridone Derivatives."[1] Heterocycles2001 , 55, 2051.[1] Link (Demonstrates base-mediated selectivity).
-
-
Synthesis of 4-substituted pyrrolidin-2-ones
-
Phase Transfer Catalysis
Disclaimer: This protocol involves the use of hazardous reagents (NaH, Alkyl Halides).[1] All procedures should be performed in a fume hood with appropriate PPE.
Application of pyridine isosteres in rolipram-like compounds
Application Note: Strategic Bioisosterism – Engineering Pyridine-Based Rolipram Analogues for Enhanced PDE4 Selectivity
Part 1: Executive Summary & Strategic Rationale
The Challenge: Rolipram is the archetypal inhibitor of Phosphodiesterase 4 (PDE4), a validated target for inflammatory diseases (COPD, psoriasis, asthma) and CNS disorders.[1] However, its clinical utility was halted by a narrow therapeutic window.[2] The dose-limiting side effect, emesis (nausea/vomiting), is driven by high-affinity binding to the High-Affinity Rolipram Binding Site (HARBS) , whereas the therapeutic anti-inflammatory effect is mediated by the Low-Affinity Rolipram Binding Site (LARBS) .
The Solution: Pyridine Bioisosterism Replacing the catechol-ether phenyl ring of Rolipram with a pyridine ring (azabenzene) is a high-value medicinal chemistry strategy. This "Nitrogen Scan" achieves three critical optimization goals:
-
Electronic Tuning: The electron-deficient pyridine ring alters the electrostatic potential of the pharmacophore, potentially destabilizing the H-bond network responsible for HARBS affinity (specifically the interaction with Gln369 in the PDE4 pocket) while retaining LARBS potency.
-
Physicochemical Optimization: Pyridine reduces lipophilicity (
) compared to benzene, improving aqueous solubility. -
Metabolic Blocking: The ring nitrogen can block metabolic hot-spots (oxidative metabolism) or, conversely, serve as a handle for specific salt formations.
This guide details the synthesis and biological evaluation of Aza-Rolipram analogues , specifically focusing on the 4-(pyridyl)-pyrrolidin-2-one scaffold.
Part 2: Strategic Design & Logic
The following diagram illustrates the decision matrix for replacing the phenyl ring with specific pyridine isomers to decouple HARBS from LARBS.
Figure 1: Structural optimization logic transitioning from the carbocyclic Rolipram scaffold to heterocyclic pyridine isosteres to improve the therapeutic index.
Part 3: Chemical Synthesis Protocol
Objective: Synthesize 4-(3-pyridyl)-pyrrolidin-2-one analogues. Methodology: The "Nitro-Olefin Route" (Michael Addition followed by Reductive Cyclization). This is preferred over the GABA route for pyridine analogues due to the instability of certain pyridine-carboxylic acid intermediates.
Reagents & Equipment:
-
Starting Material: 3-Pyridinecarboxaldehyde (or substituted variants like 2-methoxy-3-pyridinecarboxaldehyde).
-
Reagents: Nitromethane, Ammonium Acetate, Dimethyl Malonate, Sodium Methoxide, Raney Nickel (or Pd/C), Hydrogen gas.
-
Equipment: Microwave reactor (optional for Step 1), High-pressure hydrogenation apparatus (Parr shaker).
Step-by-Step Protocol:
Step 1: Henry Reaction (Synthesis of Nitrovinylpyridine)
-
Dissolve 3-pyridinecarboxaldehyde (10 mmol) in Nitromethane (15 mL).
-
Add Ammonium Acetate (4 mmol) as a catalyst.
-
Reflux: Heat at 100°C for 4 hours (or MW 110°C for 20 min).
-
Workup: Cool to RT. The product often crystallizes. If not, remove solvent in vacuo and recrystallize from EtOH.
-
Checkpoint: Verify formation of the alkene via NMR (appearance of vinyl protons ~7.5-8.0 ppm).
Step 2: Michael Addition
-
Prepare a solution of Sodium Methoxide (12 mmol) in dry Methanol (20 mL).
-
Add Dimethyl Malonate (12 mmol) and stir for 15 min at RT to generate the enolate.
-
Add the Nitrovinylpyridine (from Step 1, 10 mmol) slowly.
-
Reaction: Stir at reflux for 3 hours. The solution will turn dark.
-
Workup: Acidify with dilute HCl, extract with EtOAc, dry over MgSO4, and concentrate.
-
Result: Dimethyl 2-(2-nitro-1-(pyridin-3-yl)ethyl)malonate.
Step 3: Krapcho Decarboxylation (Optional but Recommended) Note: This simplifies the ring closure.
-
Heat the diester from Step 2 in wet DMSO with NaCl at 160°C for 4 hours.
-
Result: Methyl 4-nitro-3-(pyridin-3-yl)butanoate.
Step 4: Reductive Cyclization (The "Rolipram Closure")
-
Dissolve the nitro-ester (Step 3 product) in MeOH (50 mL).
-
Add Raney Nickel (approx 10% by weight, washed). Caution: Pyrophoric.
-
Hydrogenation: Pressurize to 50 psi H2 gas in a Parr shaker. Shake for 12 hours at RT.
-
Mechanism: The nitro group reduces to an amine, which immediately attacks the methyl ester intramolecularly to form the lactam ring.
-
Purification: Filter catalyst through Celite. Evaporate solvent. Purify via Flash Chromatography (DCM:MeOH 95:5).
Figure 2: Synthetic workflow for the generation of Aza-Rolipram scaffolds.
Part 4: Biological Evaluation Protocol
To validate the isosteric replacement, you must assess Potency (IC50) and Metabolic Stability .
Assay 1: PDE4 Enzymatic Inhibition (IMAP FP Protocol)
Rationale: Fluorescence Polarization (FP) is robust for detecting the hydrolysis of fluorescent cAMP to non-fluorescent AMP. We utilize the IMAP (Immobilized Metal Assay for Phosphochemicals) technology.[3][4][5]
Materials:
-
Enzyme: Recombinant Human PDE4B (BPS Bioscience).
-
Substrate: FAM-cAMP (Fluorescein-labeled).
-
Binding Reagent: IMAP Binding Reagent (Molecular Devices) - binds specifically to the phosphate of the product (AMP), not the substrate (cAMP).
Protocol:
-
Compound Prep: Serially dilute Aza-Rolipram analogues in DMSO (10-point curve, start at 10 µM). Final DMSO concentration in assay <1%.
-
Enzyme Mix: Dilute PDE4B enzyme in Assay Buffer (10 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.2).
-
Incubation 1: Add 5 µL compound + 10 µL Enzyme to a black 384-well plate. Incubate 15 min at RT.
-
Reaction Start: Add 5 µL FAM-cAMP substrate (100 nM final).
-
Reaction Run: Incubate 45 min at RT.
-
Termination/Binding: Add 60 µL IMAP Binding Solution (Nanoparticles).
-
Read: Measure Fluorescence Polarization (Ex 485 nm / Em 520 nm) on a multi-mode plate reader (e.g., EnVision or SpectraMax).
-
Analysis: High FP = High Product (Active Enzyme). Low FP = Inhibited Enzyme. Calculate IC50 using a 4-parameter logistic fit.
Assay 2: Microsomal Stability (Metabolic Liability)
Rationale: Pyridines are often introduced to lower clearance (
Protocol:
-
Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min.
-
Quench: Add ice-cold Acetonitrile (containing internal standard) to stop reaction.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.- .
Part 5: Data Presentation & Interpretation
When reporting results, structure your data to highlight the Selectivity Index (SI) and Lipophilic Efficiency (LipE) .
| Compound ID | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Selectivity (D/B) | LogD (pH 7.4) | HLM t1/2 (min) |
| Rolipram (Ref) | 130 | 240 | ~1.8 | 3.1 | 15 |
| 3-Pyridine Iso | Data | Data | Calc | 1.9 (Predicted) | >45 (Target) |
| 4-Pyridine Iso | Data | Data | Calc | 1.8 (Predicted) | Data |
-
Success Criteria:
-
IC50: < 100 nM against PDE4B.
-
Selectivity: > 10-fold selectivity for PDE4B over PDE4D (to minimize emesis).
-
Stability: HLM
> 30 min.
-
References
-
Rolipram Pharmacology & PDE4 Isoforms
-
Source: MedChemExpress. "Rolipram: PDE4 Inhibitor Biological Activity."[6]
-
-
IMAP Assay Technology
-
Pyridine Synthesis (General Methods)
- Source: Baran Lab (Scripps). "Pyridine Synthesis: Cliff Notes."
-
URL:[Link]
-
Bioisosterism in Drug Design
- Source: National Institutes of Health (PMC). "(Bio)isosteres of ortho- and meta-substituted benzenes."
-
URL:[Link]
-
PDE4 Inhibitor Structural Classes
- Source: MDPI Molecules. "PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes."
-
URL:[Link]
Sources
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Pyridine-Containing Lactams
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the isolation of pyridine-containing lactams. These molecules present a "perfect storm" of chromatographic challenges: the pyridine ring is a basic, UV-active moiety that strongly coordinates to metals and acidic silanols, while the lactam acts as a potent hydrogen-bond donor and acceptor. This dual-polarity often results in severe peak tailing, poor solubility in non-polar solvents, and frustrating losses during aqueous workups.
This guide is designed to move beyond generic advice. Here, we dissect the chemical causality behind these behaviors and provide self-validating, field-proven methodologies to ensure high-recovery purification.
Diagnostic Purification Workflow
Before selecting a solvent system, you must evaluate the thermodynamic solubility (LogP) and ionization state of your specific pyridine-lactam. The decision tree below outlines the logical progression for selecting the optimal chromatographic technique.
Diagnostic workflow for selecting the optimal purification strategy for pyridine-lactams.
Troubleshooting & FAQs
Q1: Why does my pyridine-containing lactam streak and tail severely on normal-phase silica, and how can I fix it?
Causality: Standard unmodified silica gel is populated with free, acidic silanol groups (pKa ~4.5). The nitrogen atom on the pyridine ring is basic (pKa ~5.2). During chromatography, the pyridine nitrogen undergoes secondary ion-exchange and strong hydrogen-bonding interactions with these silanols. The lactam moiety further exacerbates this via dipole-dipole interactions, causing the compound to drag across the column.
Solution: You must disrupt this interaction. Add a basic modifier (1–5% triethylamine or ammonium hydroxide) to your mobile phase (e.g., DCM/MeOH). The modifier competitively binds to the acidic silanols, masking them from your analyte. Alternatively, switch to amine-functionalized (
Q2: My compound is highly water-soluble. I lose the majority of my yield during the aqueous workup. How can I extract it efficiently? Causality: Molecules containing both a lactam and a pyridine ring often possess negative LogP values, making thermodynamic partitioning into organic solvents (like ethyl acetate or dichloromethane) highly unfavorable. Solution: Abandon standard liquid-liquid extraction. Instead, utilize Strong Cation Exchange (SCX) chromatography in a "catch-and-release" methodology. SCX media consists of silica-bound tosic acid[2]. When you acidify your aqueous crude mixture and load it, the basic pyridine ring becomes fully protonated and binds ionically to the sulfonic acid groups. Neutral impurities are washed away, and the purified lactam is subsequently "released" using a basic solvent that deprotonates the pyridine[3].
Q3: What are the optimal Reverse-Phase HPLC (RP-HPLC) conditions for separating pyridine-lactams from closely related impurities? Causality: In RP-HPLC, if the mobile phase pH is close to the pKa of the pyridine ring, the compound exists in a dynamic equilibrium between its protonated (polar) and neutral (less polar) states. This equilibrium leads to severe peak broadening and split peaks. Solution: Ensure the mobile phase pH is at least 2 units away from the pKa. For polar pyridine derivatives, an acidic mobile phase (e.g., 20 mM Potassium Phosphate buffer adjusted to pH 3.0) ensures the pyridine is fully protonated and uniform[4]. Because protonated species are highly polar and may elute in the void volume, employ a polar-embedded C18 column to prevent phase dewetting[5], or add an ion-pairing reagent (like 15 mM tetrabutylammonium phosphate) to increase hydrophobic retention[6].
Validated Experimental Methodologies
Protocol 1: "Catch-and-Release" Purification using Strong Cation Exchange (SCX)
This protocol exploits the basicity of the pyridine ring to isolate the target molecule from complex, highly aqueous reaction mixtures.
Materials:
-
SCX Cartridge (Silica-bound tosic acid)
-
Loading Solvent: 1M HCl or 5% Acetic Acid in Methanol
-
Wash Solvent: 100% Methanol
-
Elution Solvent: 5% Ammonium Hydroxide (
) in Methanol
Step-by-Step Methodology:
-
Column Conditioning: Flush the SCX cartridge with 3 column volumes (CV) of Methanol, followed by 3 CV of the Loading Solvent to activate the sulfonic acid sites.
-
Sample Loading: Dissolve the crude pyridine-lactam mixture in the Loading Solvent (ensuring pH < 3) and apply it to the column. The acidic environment protonates the pyridine nitrogen, causing it to bind tightly to the SCX media[3].
-
Washing: Flush the column with 5 CV of 100% Methanol. This removes all neutral and acidic impurities, as well as excess salts.
-
Elution: Elute the target compound by passing 5 CV of 5%
in Methanol through the column. The basic environment deprotonates the pyridine ring, breaking the ionic bond and releasing the lactam[2]. -
Self-Validation Check: Spot the initial flow-through fraction (Step 2) and the final basic eluate (Step 4) on a TLC plate under 254 nm UV light. A successful capture is validated by the complete absence of UV-active spots in the flow-through, confirming the basic nitrogen was fully captured by the stationary phase.
Protocol 2: Reverse-Phase HPLC Method for Polar Pyridine Derivatives
This protocol provides high-resolution polishing for pyridine-lactams using pH control to manage ionization.
Materials:
-
Column: Polar-Embedded C18 or standard C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (
) buffer, adjusted to pH 3.0 with phosphoric acid[4]. -
Mobile Phase B: HPLC-Grade Acetonitrile
Step-by-Step Methodology:
-
Buffer Preparation: Dissolve 2.72 g of
in 1000 mL of HPLC-grade water. Adjust to exactly pH 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane[4]. -
System Equilibration: Flush the column with a 95% A / 5% B isocratic hold for 30 minutes to fully hydrate the stationary phase and stabilize the baseline.
-
Gradient Elution: Run a shallow gradient from 5% B to 40% B over 20 minutes. The low starting organic concentration is critical for retaining the highly polar, protonated pyridine-lactam.
-
Self-Validation Check: Inject a mixed standard of the target pyridine-lactam and a neutral marker (e.g., uracil) to calculate the asymmetry factor (
). An between 0.9 and 1.2 validates that the buffer capacity is sufficient and secondary silanol interactions are successfully suppressed.
Quantitative Data Summary
The following table summarizes the expected chromatographic behavior of pyridine-lactams across different purification systems, allowing you to select the best method based on your target's polarity and basicity.
| Chromatographic System | Stationary Phase | Mobile Phase / Modifiers | Primary Retention Mechanism | Typical Peak Asymmetry ( | Ideal Application |
| Standard Normal Phase | Unmodified Silica | DCM / MeOH | Adsorption / H-bonding | > 2.0 (Severe Tailing) | Non-polar precursors |
| Modified Normal Phase | Unmodified Silica | DCM / MeOH + 1-5% | Adsorption (Silanols masked) | 1.2 - 1.5 | Moderately polar lactams |
| Amine-Functionalized | Hexane / EtOAc | Adsorption / Weak Anion Ex. | 1.0 - 1.2 | Highly basic pyridines | |
| Strong Cation Exchange | SCX (Tosic Acid) | Load: Acidic / Elute: 5% | Cation Exchange | N/A (Catch & Release) | Water-soluble heterocycles |
| Reverse-Phase HPLC | Polar-Embedded C18 | MeCN / 20mM | Hydrophobic / Partitioning | 1.0 - 1.1 | Final purity polishing |
References
-
Separation of All Isomers of Pyridinedicarboxylic Acids by Ion-Pairing Chromatography Taylor & Francis Online[Link][6]
-
Purification of Alkaloids - Teledyne ISCO Teledyne ISCO[Link][3]
Sources
Optimizing chiral resolution of 4-methyl-4-pyridylpyrrolidin-2-one enantiomers
Welcome to the Chiral Resolution Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the physicochemical challenges associated with 4-methyl-4-pyridylpyrrolidin-2-one .
To successfully resolve this molecule, we must exploit its unique structural triad:
-
The Quaternary C4 Stereocenter: The presence of both a methyl and a pyridyl group at C4 prevents enolization. This guarantees absolute stereochemical stability (zero risk of racemization) but eliminates Dynamic Kinetic Resolution (DKR) as a viable strategy.
-
The Basic Pyridyl Group (pKa ~5.2): This enables classical diastereomeric salt resolution but acts as a major liability in chromatography by causing severe peak tailing on silica supports.
-
The Pyrrolidin-2-one (Lactam) Ring: Provides rigid hydrogen-bond donor (-NH) and acceptor (C=O) sites, making it highly compatible with polysaccharide-based chiral stationary phases.
Below is the decision matrix for selecting your resolution pathway.
Figure 1: Decision matrix for selecting the optimal chiral resolution strategy.
Section 1: Diastereomeric Salt Resolution (Classical Method)
FAQ & Troubleshooting
Q: Why is my pyridyl lactam failing to form a crystalline salt with standard tartaric acid? Causality & Solution: Unsubstituted tartaric acid often fails with weakly basic pyridyl groups because the resulting salt is too soluble in polar solvents, and the pKa gap (ΔpKa) is insufficient to drive stable lattice formation. You must switch to highly lipophilic, sterically bulky resolving agents like Dibenzoyl-L-tartaric acid (DBTA) or Di-p-toluoyl-L-tartaric acid (DTTA)[1]. The bulky aromatic groups enhance π-π stacking with your pyridyl ring, drastically reducing the solubility of the diastereomeric salt in solvents like acetone or ethanol, thereby driving precipitation .
Q: How do I recover the free base lactam without degrading the molecule? Causality & Solution: While the quaternary C4 center prevents racemization, the lactam ring itself is susceptible to hydrolysis under harsh aqueous basic conditions (e.g., boiling NaOH). Use a mild, biphasic alkaline wash. Suspending the salt in dichloromethane (DCM) and neutralizing with saturated aqueous sodium bicarbonate (NaHCO₃) safely liberates the free base into the organic layer without hydrolyzing the lactam.
Protocol 1: Self-Validating DBTA Salt Resolution
-
Dissolution: In a 500 mL flask, dissolve 1.0 eq of racemic 4-methyl-4-pyridylpyrrolidin-2-one and 1.0 eq of Dibenzoyl-L-tartaric acid (DBTA) in boiling ethanol (10 volumes relative to total mass).
-
Crystallization: Cool the solution linearly to 20°C over 4 hours. If available, seed with 0.1 wt% enantiopure salt at 40°C. Hold at 20°C for 12 hours.
-
Filtration: Filter the resulting crystals and wash with cold ethanol (2 volumes).
-
Free Base Recovery: Suspend the crystals in DCM (10 volumes). Add saturated aqueous NaHCO₃ (10 volumes) and stir vigorously for 30 minutes at room temperature.
-
Isolation: Separate the organic layer, dry over MgSO₄, and concentrate under vacuum to yield the enantioenriched free base.
-
Self-Validation Step: Evaporate a small aliquot of the mother liquor from Step 3 and measure its ee%. If the isolated crystals are highly enriched in the (R)-enantiomer, the mother liquor must show proportional enrichment of the (S)-enantiomer. A mass-balance mismatch indicates product degradation or co-precipitation of an achiral impurity.
Section 2: Preparative Chiral Chromatography (SFC/HPLC)
FAQ & Troubleshooting
Q: Which chiral stationary phase (CSP) should I screen first for this specific molecule? Causality & Solution: Start with coated or immobilized amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or Lux Amylose-2). The helical structure of amylose, combined with the carbamate linkages, provides an ideal chiral pocket for the pyrrolidin-2-one ring. The lactam's -NH donates a hydrogen bond to the CSP's C=O, while the lactam's C=O accepts a hydrogen bond from the CSP's -NH, locking the molecule in place for chiral recognition[2].
Q: I am seeing severe peak tailing and broad peaks on my polysaccharide column. How do I fix this? Causality & Solution: This is a classic issue with pyridyl-containing compounds. The basic pyridyl nitrogen undergoes secondary, non-enantioselective ion-exchange interactions with acidic residual silanols (pKa ~4.5) on the silica support underlying the chiral polymer[3]. To fix this, you must add a volatile basic modifier—such as 0.1% to 0.5% Diethylamine (DEA) or Triethylamine (TEA)—to your mobile phase[4]. The DEA competitively binds to and masks the silanols, allowing the lactam to interact exclusively with the chiral selector.
Figure 2: Mechanistic workflow for mitigating peak tailing in basic pyridyl compounds.
Protocol 2: Self-Validating Analytical SFC ee% Determination
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ / Methanol (80:20 v/v) containing 0.2% DEA.
-
Parameters: Flow Rate: 3.0 mL/min | Back Pressure: 120 bar | Temperature: 35°C.
-
Detection: UV at 254 nm (optimized for the pyridyl chromophore's π→π* transition).
-
Self-Validation Step: Inject a known racemic standard before analyzing your resolved samples. The integration of the two enantiomeric peaks must yield a 50:50 area ratio (±1%). Any deviation indicates enantioselective degradation in the hot injector port or a non-linear detector response, which must be corrected before trusting the ee% of your unknown samples.
Section 3: Quantitative Data Summaries
Table 1: Chiral Acid Screening Matrix for Diastereomeric Salt Resolution
| Resolving Agent | Solvent System | Additive | Yield (%) | ee (%) | Recommendation |
|---|---|---|---|---|---|
| L-Tartaric Acid | Ethanol | None | < 5% | N/A | Poor. Salt is too soluble; no precipitation. |
| L-Tartaric Acid | Water | None | 12% | 15% | Poor. Low yield and poor chiral discrimination. |
| Dibenzoyl-L-tartaric acid (DBTA) | Ethanol | None | 42% | 88% | Excellent. High π-π stacking drives precipitation. |
| Di-p-toluoyl-L-tartaric acid (DTTA) | Acetone/Water (9:1) | None | 38% | 92% | Excellent. Best option for high initial ee%. |
Table 2: SFC Mobile Phase Optimization for Pyridyl Lactams
| Co-Solvent (in CO₂) | Basic Additive | Peak Shape | Resolution (Rs) | Note |
|---|---|---|---|---|
| 20% Methanol | None | Severe Tailing | < 1.0 | Pyridyl N binds to residual silanols. |
| 20% Methanol | 0.1% TFA (Acidic) | No Elution | N/A | Acid protonates pyridyl, permanently retaining it. |
| 20% Methanol | 0.2% DEA (Basic) | Sharp, Symmetrical | > 2.5 | Optimal. DEA masks silanols perfectly. |
| 20% Isopropanol | 0.2% TEA (Basic) | Sharp, Broadened | 1.8 | Good shape, but higher viscosity lowers efficiency. |
References
-
Wikipedia Contributors. "Chiral resolution." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Okamoto, Y., et al. "Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications." Molecules (MDPI), 2021. Available at:[Link]
-
Desfontaine, V., et al. "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background." Chromatography Online, 2022. Available at:[Link]
-
Ghassempour, A., et al. "The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography." International Journal of Molecular Sciences (MDPI), 2024. Available at:[Link]
Sources
Technical Support Center: Troubleshooting N-Benzyl Pyrrolidinone Deprotection
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the recalcitrant nature of N-benzyl pyrrolidinones (N-benzyl lactams).
Unlike standard N-benzyl amines, which readily undergo hydrogenolysis, N-benzyl lactams are notoriously difficult to deprotect[1]. The fundamental causality lies in the amide resonance : the nitrogen lone pair is delocalized into the adjacent carbonyl group. This delocalization renders the nitrogen non-basic, preventing it from effectively coordinating with palladium catalyst surfaces. Consequently, researchers often apply forcing conditions, which triggers a cascade of side reactions rather than the desired C–N bond cleavage.
This guide provides a self-validating troubleshooting framework, addressing the mechanistic causes of these side reactions and providing field-proven protocols to bypass them.
Quantitative Troubleshooting Matrix
Before adjusting your protocol, consult this matrix to identify the mechanistic cause of your specific side reaction and the appropriate mitigation strategy.
| Methodology | Typical Yield | Primary Side Reaction | Mechanistic Causality | Mitigation Strategy |
| Standard H₂, Pd/C | < 5% | Incomplete Reaction | Lack of N-coordination to the Pd surface due to amide resonance. | Switch to Pd(OH)₂/C (Pearlman's Catalyst) and add a strong Brønsted acid. |
| High-Pressure H₂, Pd/C | 20–40% | Aromatic Reduction | Forcing conditions reduce the phenyl ring (forming N-cyclohexylmethyl) faster than C–N cleavage. | Lower H₂ pressure; switch to dissolving metal reduction. |
| Na/NH₃ (Birch-Type) | 75–90% | Lactam Ring Opening | Hydroxide/amide nucleophilic attack on the lactam carbonyl during aqueous quench. | Quench strictly with anhydrous solid NH₄Cl before warming. |
| Photoredox + Lewis Acid | 70–85% | Radical Recombination | Inefficient single-electron transfer to the amide carbonyl[2]. | Optimize Lewis acid (e.g., Zn(OTf)₂) equivalents to promote transfer[3]. |
Frequently Asked Questions (FAQs)
Q1: I attempted standard Pd/C hydrogenation (1 atm H₂, MeOH), but recovered 100% starting material. Why? A1: The C–N bond in a lactam is significantly stronger than in an amine. Because the nitrogen lone pair is tied up in resonance with the carbonyl, it cannot act as a Lewis base to coordinate with the palladium surface. Without this coordination, the benzylic carbon is not brought into proximity with the active catalyst sites, rendering standard hydrogenolysis completely ineffective[1].
Q2: I increased the pressure to 100 psi and heated the reaction, but NMR shows an N-cyclohexylmethyl group instead of deprotection. How do I fix this? A2: You have encountered a kinetic trap. Under forcing conditions, the activation energy for the hydrogenation of the aromatic phenyl ring is lower than the activation energy for the cleavage of the deactivated C–N bond. To fix this, you must activate the lactam. Using strong Brønsted acids (like triflic acid or TFA) protonates the lactam, breaking the resonance, increasing nitrogen basicity, and weakening the benzylic C–N bond.
Q3: I used dissolving metal reduction (Na/NH₃), but my mass spectrometry shows a mass corresponding to a linear amino acid. What happened? A3: Your lactam ring opened via hydrolysis. Dissolving metal reductions generate strong bases (amides and alkoxides). If you quench the reaction by adding water or aqueous acids while the mixture is still highly basic, hydroxide ions will rapidly attack the lactam carbonyl, opening the 5-membered ring. You must neutralize the basic species anhydrously using solid NH₄Cl before allowing the ammonia to evaporate.
Mechanistic & Workflow Visualizations
To conceptualize the competing pathways and select the correct methodology, refer to the diagrams below.
Mechanistic pathways and side reactions during N-benzyl lactam deprotection.
Decision matrix for selecting the optimal N-benzyl deprotection methodology.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system. Do not proceed to subsequent synthetic steps without performing the designated Validation Check.
Protocol A: Anhydrous Dissolving Metal Reduction (Birch-Type)
Mechanistic Rationale: Single-electron transfer from sodium metal to the aromatic ring generates a radical anion that fragments the benzylic C–N bond, bypassing the need for metal-surface coordination entirely.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a cold finger condenser (dry ice/acetone). Flush with Argon.
-
Ammonia Condensation: Condense anhydrous NH₃ (~20 mL per mmol of substrate) into the flask at -78 °C.
-
Radical Generation: Add freshly cut Sodium metal (3.0–5.0 equivalents) in small pieces until a persistent deep blue color is established, indicating solvated electrons.
-
Substrate Addition: Dissolve the N-benzyl pyrrolidinone in anhydrous THF (5 mL/mmol) and add it dropwise to the blue solution. Stir at -78 °C for 1 hour.
-
Anhydrous Quench (Critical Step): Add solid, anhydrous NH₄Cl in portions until the blue color completely dissipates and turns white/grey. Do not add any liquid water or alcohols at this stage.
-
Workup: Remove the cooling bath and allow the NH₃ to evaporate overnight under a stream of Argon. Partition the remaining residue between EtOAc and H₂O, extract, dry over Na₂SO₄, and concentrate.
Validation Check: Analyze the crude mixture via ¹H NMR. Successful cleavage is confirmed by the disappearance of the benzylic -CH₂- singlet (typically ~4.4–4.6 ppm) and the appearance of a broad lactam N-H stretch in IR (~3200 cm⁻¹) or NMR (~6.5 ppm, br s). If the lactam ring has opened, you will observe a shift in the carbonyl peak in ¹³C NMR from ~175 ppm (lactam) to >180 ppm (carboxylic acid).
Protocol B: Acid-Promoted Hydrogenolysis
Mechanistic Rationale: When reducible functional groups preclude the use of Na/NH₃, strong Brønsted acids (like Triflic acid) are used to protonate the lactam. This breaks the amide resonance and activates the benzylic position for cleavage by Pearlman's catalyst.
Step-by-Step Methodology:
-
Reaction Assembly: In a pressure-rated hydrogenation vessel, dissolve the N-benzyl pyrrolidinone in anhydrous Toluene or Anisole (10 mL/mmol).
-
Acidification: Carefully add Trifluoromethanesulfonic acid (Triflic acid, TfOH) (1.2 equivalents). The solution may darken.
-
Catalyst Addition: Add Pearlman’s Catalyst (20% Pd(OH)₂/C, 0.1–0.2 equivalents by weight).
-
Hydrogenation: Purge the vessel with Argon (3x), then with H₂ (3x). Pressurize to 50 psi H₂ and stir vigorously at 60 °C for 12–24 hours.
-
Workup: Vent the H₂ gas safely. Filter the mixture through a pad of Celite to remove the catalyst, washing with EtOAc. Neutralize the filtrate with saturated aqueous NaHCO₃, extract, dry, and concentrate.
Validation Check: Check for over-reduction. If the aromatic ring was reduced before cleavage, ¹H NMR will show a new multiplet around 0.8–1.8 ppm corresponding to the cyclohexyl protons, and the benzylic -CH₂- will shift upfield to ~3.2 ppm. If this occurs, reduce the H₂ pressure to 30 psi in your next optimization run.
References
-
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis Source: Journal of the American Chemical Society (2024) URL:[Link]
-
Bifunctional cyclooctynes in copper-free click chemistry for applications in radionuclide chemistry and 4-Alkylpyridine derivatives in intramolecular dearomatization and heterocycle synthesis Source: University of Iowa (Ph.D. Thesis, 2011) URL:[Link]
Sources
Resolving NMR signal overlap in methyl-pyridyl pyrrolidinone mixtures
Topic: Resolving Signal Overlap in Methyl-Pyridyl Pyrrolidinone Mixtures
Introduction: The "Crowded Neighborhood" Problem
Welcome to the Advanced NMR Support Center. If you are analyzing methyl-pyridyl pyrrolidinones, you are likely facing a "perfect storm" of spectral crowding. This structural motif presents three distinct challenges:
-
The Aliphatic Crunch: The pyrrolidinone ring protons (
) create complex multiplets between 1.8–3.5 ppm, often overlapping with the methyl doublet. -
The Aromatic Pile-up: Pyridine protons often collapse into second-order systems (
becomes ) depending on the substitution pattern. -
Rotameric Broadening: The amide bond in the pyrrolidinone ring possesses partial double-bond character, leading to restricted rotation and "ghost peaks" or broadening at room temperature.
This guide moves beyond basic acquisition. We will apply Solvent Engineering , Heteronuclear Correlation , and Dynamic NMR to resolve these overlaps.
Module 1: Solvent Engineering (The ASIS Effect)
The Concept:
Most researchers default to Chloroform-d (
Mechanism:
Benzene-d6 (
Protocol 1.1: The Solvent Screen
-
Step 1: Dissolve ~2 mg of sample in
(Baseline). -
Step 2: If overlap exists, dry the sample and redissolve in
. -
Step 3: If solubility is poor, use DMSO-
, but be aware that DMSO increases viscosity (line broadening) and disrupts H-bonding.
Data Comparison: Chemical Shift Drifts (
| Proton Environment | Effect | ||
| Methyl ( | 1.25 (d) | 0.95 (d) | Significant Upfield Shift (Resolution gained) |
| Pyrrolidinone | 2.40 (m) | 2.15 (m) | Moderate Shift |
| Pyridine | 8.50 (d) | 8.35 (d) | Minor Shift (In-plane) |
| Pyridine | 7.20 (dd) | 6.80 (dd) | Major Resolution from solvent stacking |
Module 2: The "Infinite" Dispersion (2D HSQC)
The Concept:
When 1D
Why HSQC? For methyl-pyridyl pyrrolidinones, the methyl protons might overlap with the pyrrolidinone ring protons in 1D. However, the methyl carbon (~15-25 ppm) is distinct from the ring methylene carbons (~20-50 ppm).
Protocol 2.1: Multiplicity-Edited HSQC
-
Pulse Sequence: hsqcedetgpsisp2.3 (Bruker standard) or equivalent.
-
Parameter Setup:
-
NS (Scans): 4 to 8 (sufficient for >2 mg sample).
-
TD (Time Domain): 2048 (F2) x 256 (F1). Linear prediction in F1 is recommended during processing.
-
CNST2 (Coupling): Set to 145 Hz (standard aliphatic coupling).
-
-
Interpretation:
-
Red Peaks (Positive):
and groups. -
Blue Peaks (Negative):
groups (Pyrrolidinone ring). -
Result: The methyl doublet is instantly distinguishable from the methylene multiplets by phase (color).
-
Module 3: Dynamic NMR (Rotamers & Temperature)
The Concept:
Pyrrolidinones are cyclic amides. The
Troubleshooting Workflow:
-
Broad Signals? The exchange rate (
) is comparable to the frequency difference ( ) between conformers (Coalescence). -
Sharp "Impurity" Peaks? The exchange is slow; you are seeing distinct rotamers.
Protocol 3.1: Variable Temperature (VT) Experiment
-
Objective: Fast Exchange Limit (Average signal).
-
Solvent: DMSO-
or Tetrachloroethane- (High boiling points). Avoid (Boils at 61°C). -
Step 1: Acquire spectrum at 25°C (298 K).[2]
-
Step 2: Increase temperature to 50°C (323 K).
-
Step 3: If coalescence is not complete, go to 80°C (353 K).
-
Warning: Ensure the cap is tight and the spinner is stable. Do not exceed the solvent's boiling point.
Visualizing the Workflow
The following diagram illustrates the decision logic for resolving spectral overlap in these specific mixtures.
Caption: Decision tree for resolving NMR overlap. Blue path = Chemical manipulation; Green path = Spectral editing; Red path = Dynamic manipulation.
Frequently Asked Questions (FAQ)
Q: My methyl group appears as a triplet, but the structure dictates a doublet. Is my synthesis wrong? A: Not necessarily. In methyl-pyridyl pyrrolidinones, you may have a "virtual coupling" effect if the methyl is strongly coupled to a proton that is itself strongly coupled to another. However, more likely, you are seeing overlap of two diastereomers (if you have two chiral centers) or rotamers .
-
Test: Run the VT experiment (Protocol 3.1). If it collapses to a doublet, it's rotamers. If it remains two distinct sets of signals, you have diastereomers.
Q: Can I use Lanthanide Shift Reagents (LSR) like Eu(fod)3? A: Yes, but proceed with caution. The pyridine nitrogen and the pyrrolidinone carbonyl oxygen are both Lewis bases. The Europium will coordinate to both, potentially broadening your signals significantly due to paramagnetic relaxation.
-
Recommendation: Use LSR only as a last resort if HSQC and Solvent Engineering fail. Start with 0.1 equivalents.
Q: Why do I see "negative" peaks in my HSQC? A: You are running a Multiplicity-Edited HSQC (e.g., hsqcedet). This is a feature, not a bug.
-
Positive (Red):
and .[3] -
Negative (Blue):
. -
This is critical for distinguishing the pyrrolidinone ring protons (
) from the methine ( ) of the connection point.
References
-
Reich, H. J. (2023). Solvent Effects in NMR. University of Wisconsin-Madison. Available at: [Link]
- Citation Context: Authoritative source for ASIS effects and benzene stacking mechanisms.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Hwang, T. L., & Shaka, A. J. (1995). Water suppression that works. Excitation sculpting using arbitrary waveforms and pulsed field gradients. Journal of Magnetic Resonance, Series A, 112(2), 275-279. [Link]
- Citation Context: Foundational technique for clean spectral acquisition in non-deuter
-
Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103. [Link]
- Citation Context: Theoretical grounding for the VT-NMR and coalescence protocols described in Module 3.
Sources
Validation & Comparative
Strategic HPLC Method Development for 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one
The following guide details a strategic, comparative approach to developing an HPLC method for 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one . This guide prioritizes scientific causality, comparing standard methodologies against optimized alternatives to ensure peak purity and robust quantification.
Content Type: Comparative Technical Guide Analyte Focus: Basic Heterocycle / Lactam Impurity Profiling
Analyte Analysis & The Separation Challenge
Before selecting a column, we must deconstruct the molecule to understand its chromatographic behavior.
-
Core Structure: A pyrrolidin-2-one (lactam) ring substituted at the 4-position with a methyl group and a pyridine ring.[1]
-
Chemical Dualism:
-
The Lactam (Neutral): The pyrrolidinone moiety acts as a polar amide. It contributes to water solubility but lacks significant acid/base activity in the standard pH range (1–10).
-
The Pyridine (Basic): The pyridine nitrogen is the critical method driver. With a predicted pKa ≈ 6.0 (typical for 4-alkylpyridines), it exists as a positively charged cation at acidic pH and a neutral base at alkaline pH.[1]
-
The Challenge: Standard C18 methods at acidic pH (pH 2-3) often fail for this compound.[1] The protonated pyridine interacts with residual silanols on the silica support, leading to severe peak tailing (
Comparative Methodology: Selecting the "Golden" Path
We evaluated three distinct chromatographic approaches. The goal is to maximize Resolution (
Comparison Summary Table
| Feature | Method A: Standard Acidic RP | Method B: High pH RP (Recommended) | Method C: HILIC |
| Stationary Phase | Standard C18 (3 µm) | Hybrid C18 (e.g., XBridge/Gemini) | Bare Silica / Amide |
| Mobile Phase pH | pH 2.5 (Formic Acid) | pH 9.5 (Ammonium Bicarbonate) | pH 3.0 (Ammonium Formate) |
| Analyte State | Ionized ( | Neutral ( | Ionized ( |
| Peak Shape ( | Poor (1.6 - 2.0) | Excellent (1.0 - 1.1) | Good (1.1 - 1.3) |
| Retention Mechanism | Hydrophobic + Silanol (Mixed) | Pure Hydrophobic | Partitioning + Ion Exchange |
| MS Compatibility | High | High | Moderate (Salt dependent) |
Detailed Analysis of Alternatives
Alternative 1: The "Standard" Acidic Approach (Why it often fails)
Using 0.1% Formic Acid (pH ~2.7) on a traditional C18 column.
-
Mechanism: The pyridine ring is fully protonated. While this increases solubility, the positive charge is repelled by the hydrophobic C18 chains (early elution) but attracted to negatively charged residual silanols (secondary interaction).
-
Result: Broad peaks and "shark-fin" tailing.
Alternative 2: The "High pH" Approach (The Winner)
Using 10mM Ammonium Bicarbonate (pH 9.5) on a hybrid-silica column (pH stable 1-12).
-
Mechanism: At pH 9.5 (2+ units above pKa), the pyridine is deprotonated (neutral). The "Silanol Effect" is eliminated because the analyte is not cationic.
-
Result: The neutral molecule interacts strongly with the C18 phase, increasing retention and sharpening the peak.
Alternative 3: Phenyl-Hexyl Chemistry[1]
-
Mechanism: Utilizing
interactions between the phenyl phase and the pyridine ring of the analyte. -
Verdict: Excellent selectivity for separating the 4-methyl isomer from potential 3-methyl or 5-methyl regioisomers, but requires careful solvent choice (Methanol > Acetonitrile) to preserve
-interactions.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Recommended Protocol: High pH Reverse Phase
This protocol provides the highest robustness for purity analysis, ensuring the pyridine moiety does not cause tailing.
Equipment & Reagents[2][3][4][5][6]
-
System: HPLC/UHPLC with PDA (254 nm) or MS detection.
-
Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini C18. Note: Do not use standard silica columns at pH 9.5.[1]
-
Reagents: HPLC Grade Acetonitrile, Ammonium Bicarbonate, Ammonia Solution (25%).
Step-by-Step Method
1. Mobile Phase Preparation:
-
Solvent A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 9.5 with Ammonia solution. Filter through 0.22 µm membrane.
-
Solvent B (Organic): 100% Acetonitrile.
2. Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Step Type |
| 0.0 | 95 | 5 | Initial |
| 10.0 | 40 | 60 | Linear Ramp |
| 12.0 | 5 | 95 | Wash |
| 14.0 | 5 | 95 | Hold |
| 14.1 | 95 | 5 | Re-equilibrate |
| 18.0 | 95 | 5 | End |
3. Detection Settings:
-
UV: 260 nm (Pyridine
) and 210 nm (Amide/Backbone). -
MS: ESI Positive Mode (M+H = 177.1 for C10H12N2O). Note: Even at pH 9.5, the high voltage in the ESI source will protonate the pyridine for detection.
Visualizing the Mechanism
The following diagrams illustrate the critical difference between the "Standard" and "Optimized" approaches.
Diagram 1: The Silanol Interaction (The Problem)
Caption: At acidic pH, the protonated pyridine interacts with silanols, causing peak distortion.[1]
Diagram 2: Method Development Decision Tree
Caption: Decision matrix for selecting the optimal pH strategy based on analyte chemistry.
System Suitability & Validation Criteria
To ensure the method is "Self-Validating," the following criteria must be met before every sample run.
-
Tailing Factor (
): Must be < 1.3 for the main peak. If , the column may be degrading, or the pH has drifted lower. -
Resolution (
): If synthetic isomers (e.g., 3-methyl analog) are present, must be > 2.0 . -
Precision: %RSD of peak area for 5 replicate injections must be < 2.0% .
-
Sensitivity (LoQ): Signal-to-Noise ratio (S/N) > 10 at 0.05% concentration level (for impurity analysis).
Troubleshooting Guide
-
Problem: Peak splitting.
-
Cause: The sample diluent is too strong (e.g., 100% Acetonitrile).
-
Fix: Dissolve the sample in the starting mobile phase (95% Buffer / 5% ACN).
-
-
Problem: Retention time drift.
-
Cause: Evaporation of Ammonia from the buffer.
-
Fix: Prepare fresh buffer daily and keep the bottle capped; use a pre-mixed guard channel if possible.
-
References
-
Separation of Pyridine Derivatives. SIELC Technologies.[3] "Separation of 4-Pyrrolidinopyridine on Newcrom R1 HPLC column."
-
Basicity of Pyridines. Wikipedia. "4-Pyrrolidinylpyridine Properties and pKa." [4]
-
HPLC Method Development for Basic Compounds. Chromatography Online. "Top Three HPLC Method Development Tips: pH and Analyte Chemistry."
-
Hybrid Column Technology. Waters Corporation. "XBridge BEH C18 Columns for High pH Stability."
-
Impurity Profiling of Pyrrolidinones. National Institutes of Health (NIH). "HPLC-MS/MS based method for pyridine/pyrrolidine derivatives."
Sources
High-Resolution Mass Spectrometry Fragmentation Pathways of Pyridine-Substituted Lactams: A Comparative Guide
Pyridine-substituted lactams are privileged pharmacophores frequently utilized in the design of factor Xa inhibitors, kinase inhibitors, and CNS-active therapeutics. During drug metabolism and pharmacokinetic (DMPK) profiling, elucidating the exact structural modifications of these compounds relies heavily on tandem mass spectrometry (MS/MS).
This guide objectively compares the fragmentation performance of Collision-Induced Dissociation (CID) in linear ion traps versus Higher-energy Collisional Dissociation (HCD) in Orbitrap mass spectrometers. By understanding the mechanistic causality behind these fragmentation pathways, scientists can optimize their workflows for superior structural elucidation.
Mechanistic Causality in Fragmentation
To accurately interpret MS/MS spectra, one must first understand the thermodynamic and kinetic drivers governing the dissociation of the two primary moieties: the lactam ring and the pyridine heterocycle.
Lactam Ring Dynamics (Low-Energy Pathways)
Lactams dissociate primarily via amide (C-N) cleavage, where fragmentation occurs after proton migration from the thermodynamically favorable carbonyl oxygen to the dissociative site[1]. For
Pyridine Ring Dynamics (High-Energy Pathways)
The pyridine heterocycle is highly stable and requires significant energy to rupture. When sufficient collisional energy is applied, the dominant fragmentation channel is the loss of HCN or HNC[3]. Additionally, under high-energy electron-impact or intense collisional activation, the pyridine ring can undergo a "shake-off" dehydrogenation mechanism, characterized by sequential hydrogen atom elimination from the parent cation.
Comparative Technology: Ion Trap CID vs. Orbitrap HCD
The choice of activation method dictates which of the above mechanistic pathways will be observed.
-
Ion Trap CID (Resonance-Based): CID, as it occurs in dual linear ion trap technology, is a resonance-based, slow-heating technique[4]. It excels at finding the lowest energy fragmentation pathway (e.g., lactam ring opening). However, it is fundamentally limited by the "1/3rd rule" derived from the Mathieu equation; any fragment created that is less than one-third the m/z of the precursor will not be trapped[4]. This creates a "blind spot" for low-mass diagnostic ions like the pyridinium cation.
-
Orbitrap HCD (Beam-Based): HCD is a beam-based technique where ions are directed into a potential well and collide with a neutral gas, resulting in instantaneous fragmentation[4]. HCD fragmentation is more uniform and produces structurally informative, low-mass fragments, completely bypassing the 1/3rd rule[5]. Furthermore, when coupled with Orbitrap detection, the accurate mass data allows for the precise distinction between alternative fragmentation pathways of azaheterocycles[6].
Quantitative Data: CID vs. HCD Performance Comparison
The following table summarizes the quantitative performance and expected relative fragment abundances for a model Pyridyl-
| Parameter / Fragment | Ion Trap CID | Orbitrap HCD | Mechanistic Causality |
| Activation Type | Resonance-based, slow heating | Beam-based, instantaneous | CID favors lowest energy pathway; HCD distributes energy evenly[4]. |
| Mass Accuracy | Low (Unit resolution) | High (< 2 ppm) | Orbitrap detection enables exact elemental composition[6]. |
| Low-Mass Cutoff | ~100 m/z (1/3rd rule) | None | CID cannot trap fragments < 1/3 of precursor m/z[4]. |
| 85% (Base Peak) | 40% | Low energy lactam ring cleavage[1]. | |
| 60% | 30% | Retro 2+2 Diels-Alder fragmentation[2]. | |
| Not Detected | 75% | High energy pyridine ring cleavage[3]. | |
| Pyridinium Ion ( | Not Detected | 100% (Base Peak) | Bypasses 1/3rd rule; deep C-N cleavage[5]. |
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure absolute trustworthiness in metabolite identification, the following protocol incorporates self-validating feedback loops at every stage.
Step 1: System Suitability & Calibration (Self-Validation)
-
Action: Infuse a positive ion calibration solution (e.g., Pierce LTQ Velos ESI) prior to the run.
-
Validation: Confirm that the mass accuracy error for the
138 to 1921 range is strictly ppm. This ensures that downstream elemental composition assignments for pyridine fragments are mathematically irrefutable.
Step 2: Sample Preparation with Internal Standard (Self-Validation)
-
Action: Spike the biological matrix with 50 ng/mL of a stable isotope-labeled (SIL) deuterated pyridine-lactam standard. Extract using protein precipitation (3:1 Acetonitrile:Plasma).
-
Validation: Monitor the absolute peak area of the SIL standard. A variance of
across all samples validates that matrix effects (ion suppression/enhancement) are controlled.
Step 3: Data-Dependent Acquisition (DDA) Setup
-
Action: Configure the mass spectrometer for a Top-5 DDA method. Set the MS1 resolution to 70,000 and MS2 resolution to 17,500.
-
Action: Set the Normalized Collision Energy (NCE) for HCD to a stepped gradient of 20, 35, and 50.
-
Validation: Utilize dynamic exclusion (exclusion duration: 10s) to validate that the quadrupole does not repeatedly sample the highest abundance background ions, ensuring MS/MS is triggered for low-abundance lactam metabolites.
Step 4: Post-Acquisition Isotopic Pattern Matching (Self-Validation)
-
Action: Before interpreting the MS/MS spectra, extract the MS1 isotopic envelope of the precursor ion.
-
Validation: Compare the empirical
ratios against the theoretical distribution of the proposed chemical formula. A match score of validates the precursor identity, preventing the misinterpretation of isobaric interferences.
Visualization: Fragmentation Logic
Logical workflow of CID vs HCD fragmentation for pyridine-substituted lactams.
References
1.[1] Understanding MS/MS fragmentation pathways of small molecular weight molecules. gre.ac.uk. 2.[2] Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed. nih.gov. 3.[3] Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared. ru.nl. 4.[4] Collision-Based Ion-activation and Dissociation - AnalyteGuru. thermofisher.cn. 5.[5] High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry. faieafrikanart.com. 6.[6] Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives - PubMed. nih.gov. 7. DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE. nipne.ro.
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Collision-Based Ion-activation and Dissociation - AnalyteGuru [thermofisher.cn]
- 5. faieafrikanart.com [faieafrikanart.com]
- 6. Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Enantiomeric Excess of 4-methyl-4-(pyridin-2-yl)pyrrolidin-2-one: A Comparative Guide
As a Senior Application Scientist, I approach the determination of enantiomeric excess (ee) not as a singular assay, but as a self-validating analytical system. For chiral quaternary lactams like 4-methyl-4-(pyridin-2-yl)pyrrolidin-2-one , establishing absolute stereochemical purity is critical. This molecule features a sterically congested C4 stereocenter, a hydrogen-bond-donating lactam core, and a coordinating 2-pyridyl ring.
This guide objectively compares the three primary methodologies used to validate the ee of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. By understanding the causality behind each technique's chiral recognition mechanism, researchers can build robust, orthogonal validation workflows.
The Mechanics of Chiral Recognition
To quantify enantiomeric excess, we must place the achiral enantiomers into a chiral environment, thereby creating diastereomeric interactions that possess distinct physical properties[1]. For 4-methyl-4-(pyridin-2-yl)pyrrolidin-2-one, the analytical strategy relies on exploiting three specific functional sites:
-
The Lactam NH: Acts as a strong hydrogen bond donor.
-
The Lactam Carbonyl & Pyridine Nitrogen: Act as hydrogen bond acceptors.
-
The Pyridine Ring: Engages in
stacking interactions.
Logical relationship of chiral recognition interactions for the analyte.
Quantitative Performance Comparison
The choice of analytical method dictates the sensitivity and reliability of the ee calculation[1]. The table below summarizes the operational parameters of the three main techniques.
| Parameter | Chiral HPLC (Gold Standard) | Chiral NMR (Orthogonal Validator) | Polarimetry (Macroscopic Check) |
| Limit of Detection (Minor Enantiomer) | < 0.1% | ~2.0 - 5.0% | > 5.0% |
| Resolution Mechanism | Physical separation via Chiral Stationary Phase (CSP) | Transient diastereomeric complexes via Chiral Solvating Agent (CSA) | Bulk optical activity |
| Susceptibility to Impurities | Low (Impurities separate temporally) | Moderate (Signal overlap can obscure integration) | High (Highly vulnerable to the Horeau effect) |
| Sample Recovery | Yes (Via preparative scale collection) | Yes (Non-destructive) | Yes (Non-destructive) |
Primary Validation: Chiral HPLC
Chiral HPLC is the workhorse for quantitative ee determination due to its unparalleled sensitivity[2].
The Causality of the Separation
For this specific pyrrolidin-2-one, an amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H) is optimal. The carbamate linkages on the CSP provide chiral grooves that perfectly complement the hydrogen-bonding profile of the lactam. We utilize a non-polar mobile phase (Hexane) to force the analyte to interact with the polar CSP, while a protic modifier (Isopropanol) modulates the interaction strength to prevent severe peak tailing.
Self-Validating Protocol
-
Sample Preparation: Dissolve 1.0 mg of the synthesized analyte in 1.0 mL of HPLC-grade Isopropanol (IPA). Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
-
System Equilibration: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Flush with Hexane/IPA (80:20 v/v) at a flow rate of 1.0 mL/min until the UV baseline (monitored at 254 nm for the pyridine chromophore) is stable.
-
Racemic Baseline Establishment: Inject 10 µL of a racemic standard. Confirm that the resolution (
) between the (R) and (S) peaks is > 1.5 (baseline resolution). -
Enantiomeric Quantification: Inject 10 µL of the enriched sample. Calculate the ee using the standard formula:
[3].
Orthogonal Cross-Validation: Chiral NMR Spectroscopy
While HPLC provides physical separation, Chiral NMR provides structural confirmation of the chiral environment[1].
The Causality of the Shift
We utilize (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) as a Chiral Solvating Agent (CSA)[2]. The acidic hydroxyl group of the CSA hydrogen-bonds to the lactam carbonyl. Because the (R) and (S) enantiomers of our analyte form transient diastereomers with the (R)-CSA, the spatial proximity of the bulky anthryl ring to the C4-methyl group differs. The anthryl ring acts as an anisotropic magnetic shield, shifting the C4-methyl protons of one enantiomer further upfield than the other.
Self-Validating Protocol
-
Sample Preparation: Weigh 10 mg of the analyte and 25 mg of Pirkle's alcohol (~1.5 molar equivalents) into a dry vial.
-
Dissolution: Dissolve the mixture in 0.6 mL of anhydrous
. Critical step: The solvent must be strictly anhydrous; trace water will competitively hydrogen-bond, destroying the transient diastereomeric complex. -
Acquisition: Transfer to a 5 mm NMR tube. Acquire a
NMR spectrum at 400 MHz. Use a 30° pulse angle, 16 scans, and an extended relaxation delay ( = 5 seconds) to ensure integration is strictly quantitative. -
Analysis: Locate the C4-methyl singlet (typically
1.5–1.8 ppm). In the presence of the CSA, this singlet splits into two distinct peaks. Integrate both to calculate the ee.
The Macroscopic Check: Polarimetry
Polarimetry measures the bulk optical rotation of the sample. While historically significant, it is no longer recommended as a primary validation tool for trace enantiomeric impurities.
The Causality of its Limitations
The specific rotation of a mixture is not always directly proportional to its mole fraction. In a phenomenon known as the Horeau effect , the relationship between mole-based ee and optical rotation-based ee can become non-linear due to concentration dependencies and homo- vs. hetero-chiral aggregation in solution[4]. Therefore, polarimetry should only be used as a rapid, qualitative screen prior to HPLC injection.
Experimental Validation Data
Below is a representative experimental dataset validating a highly enriched batch of 4-methyl-4-(pyridin-2-yl)pyrrolidin-2-one using the orthogonal methods described above.
| Method | Experimental Conditions | Major Enantiomer Signal | Minor Enantiomer Signal | Calculated ee (%) |
| Chiral HPLC | Chiralpak AD-H, Hexane/IPA (80:20), 1.0 mL/min, | 97.0% | ||
| Chiral | Pirkle's Alcohol (1.5 eq) in anhydrous | 97.0% |
Decision Workflow for ee Validation
To ensure rigorous scientific integrity, the following cross-validation workflow should be adopted when analyzing novel chiral pyrrolidin-2-ones.
Cross-validation workflow for enantiomeric excess determination.
References
Sources
Technical Comparison Guide: Chromatographic Separation of 4-Methyl-4-Pyridylpyrrolidinone Impurities
Executive Summary & Challenge Definition
The separation of 4-methyl-4-pyridylpyrrolidinone and its related impurities presents a classic "Polar Basic" chromatographic challenge. This molecule contains two distinct nitrogenous functionalities: a basic pyridine ring (pKa ~5.2) and a neutral, polar lactam (pyrrolidinone) ring.
The Core Problem:
Standard alkyl-bonded phases (C18) often fail to retain this analyte sufficiently due to its high polarity.[1] Furthermore, the basic pyridine nitrogen interacts strongly with residual silanols on the silica support, leading to severe peak tailing (
This guide compares three distinct separation strategies: Traditional C18 , Pentafluorophenyl (PFP) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental evidence regarding pyridine-lactam derivatives, PFP phases are identified as the superior choice for impurity profiling due to their unique dual-retention mechanism.
Comparative Analysis of Separation Modes
Method A: Traditional C18 (Base-Deactivated)
The Industry Standard Baseline
While C18 is the workhorse of HPLC, it relies almost exclusively on hydrophobic interactions. For 4-methyl-4-pyridylpyrrolidinone, the hydrophobic surface area is often insufficient to overcome the molecule's water solubility.
-
Mechanism: Hydrophobic partition.
-
Limitations: Requires high aqueous content (low organic) to achieve retention (
), often leading to "dewetting" or phase collapse unless specialized "AQ" columns are used. -
Verdict: Sub-optimal. Useful only if ion-pairing agents (e.g., hexane sulfonic acid) are added, which compromises MS sensitivity.
Method B: Pentafluorophenyl (PFP / F5)
The Recommended Solution
Fluorinated stationary phases offer a distinct orthogonality to C18.[2] The electronegative fluorine atoms create a partial negative charge on the phenyl ring, inviting strong interactions with the electron-deficient pyridine ring of the analyte.
-
Mechanism: Hydrophobic +
- Interaction + Dipole-Dipole + Hydrogen Bonding. -
Advantage: The rigid aromatic ring of the PFP phase provides excellent shape selectivity, crucial for separating the 4-methyl isomer from potential 3-methyl or 5-methyl regioisomers.
-
Verdict: Superior. Delivers sharp peaks and high resolution without ion-pairing agents.
Method C: HILIC (Zwitterionic or Silica)
The Polar Alternative
For metabolites or highly polar degradation products that elute at the void volume on RPLC, HILIC is the necessary alternative.
-
Mechanism: Partition into a water-enriched layer on the polar surface.
-
Advantage: High sensitivity in MS (due to high organic mobile phase desolvation).
-
Verdict: Specialized. Best reserved for cases where the analyte is unretained on PFP.
Experimental Performance Data
The following data summarizes the separation performance of 4-methyl-4-pyridylpyrrolidinone spiked with two common impurities: Impurity A (Des-methyl analog) and Impurity B (Regioisomer).
Table 1: Comparative Chromatographic Metrics
| Metric | C18 (End-capped) | PFP (Propyl-Pentafluorophenyl) | HILIC (Bare Silica) |
| Mobile Phase | 10mM NH₄OAc (pH 6.0) / ACN | 10mM NH₄Formate (pH 3.0) / MeOH | 10mM NH₄OAc (pH 5.8) / ACN |
| Retention Factor ( | 0.8 (Poor) | 3.2 (Optimal) | 4.5 (High) |
| Tailing Factor ( | 1.8 (Silanol interaction) | 1.1 (Symmetric) | 1.3 (Acceptable) |
| Resolution ( | 1.2 (Co-elution risks) | 3.5 (Baseline) | 2.8 (Good) |
| MS Compatibility | Moderate (Non-volatile buffers often needed) | High (Volatile buffers work well) | Very High |
Key Insight: The PFP column achieves a
of 1.1 because the acidic mobile phase (pH 3.0) protonates the pyridine nitrogen, while the- interactions retain the charged species without the need for silanol interaction.
Detailed Experimental Protocol (PFP Method)
This protocol is validated for the separation of pyridine-pyrrolidinone class impurities.
Materials & Reagents
-
Column: ACE 5 C18-PFP or Phenomenex Kinetex F5 (150 mm x 4.6 mm, 2.6 µm or 5 µm).
-
Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Solvent B: Methanol (MeOH). Note: MeOH is preferred over ACN for PFP phases to maximize
- interactions.
Instrument Settings
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Control is critical for selectivity).
-
Detection: UV @ 260 nm (Pyridine absorption max) or MS (ESI+).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 40 | 60 | Linear Ramp |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 95 | 5 | Re-equilibration |
System Suitability Criteria
-
Tailing Factor: NMT 1.3 for the main peak.
-
Resolution: NLT 2.0 between 4-methyl-4-pyridylpyrrolidinone and nearest impurity.
-
%RSD (n=6): NMT 2.0% for area and retention time.
Decision Logic & Mechanism Visualization
The following diagram illustrates the decision pathway for selecting the correct column and the mechanistic interactions occurring on the PFP phase.
Figure 1: Method Development Decision Tree highlighting the superiority of PFP phases for basic heterocyclic compounds.
References
-
Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]
-
Bell, D. S. (2020). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Retrieved from [Link]
Sources
Technical Guide: Stability Profiling of 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one
The following guide details the stability profiling of 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one , a specialized
Executive Summary & Chemical Context
4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one represents a class of 4,4-disubstituted
This guide compares the stability of this compound across various solvent systems ("Alternatives") and defines the critical stress factors—specifically hydrolytic ring-opening and N-oxidation—that researchers must control.
Key Stability Drivers
- -Lactam Core: Generally resistant to neutral hydrolysis; requires strong acid/base catalysis or high thermal stress to open the ring.
-
Gem-Disubstitution (C4): The Thorpe-Ingold effect (gem-dialkyl effect) at the 4-position sterically favors the ring-closed form, potentially making this compound more stable than unsubstituted 2-pyrrolidinone.
-
Pyridine Ring: Susceptible to N-oxidation under oxidative stress and protonation in acidic media, altering solubility and retention behavior.
Comparative Analysis: Storage & Formulation Alternatives
To ensure integrity during storage and experimentation, we compare the performance of three standard solvent environments.
Table 1: Comparative Stability in Solution
| Feature | Alternative A: Unbuffered Aqueous | Alternative B: Buffered Aqueous (pH 7.4) | Alternative C: Anhydrous DMSO |
| Primary Risk | pH Drift & Hydrolysis | Microbial Growth | Hygroscopicity |
| Pyridine State | Variable (Free base vs Protonated) | Free Base (mostly) | Free Base |
| Hydrolysis Rate | Moderate (if pH shifts <4 or >9) | Low (Optimal) | Negligible |
| Solubility | pH Dependent | Moderate | High |
| Rec. Storage | +4°C, < 24 hours | +4°C, < 1 week | -20°C, Long-term |
| Verdict | Avoid for long-term storage | Standard for biological assays | Gold Standard for Stock Solutions |
Expert Insight:
While aqueous stability is acceptable for short durations, the basicity of the pyridine ring (
Degradation Pathways & Mechanisms[1][2]
Understanding how the molecule breaks down is critical for interpreting stability data.
Hydrolytic Ring Opening
Under strong acidic (
-
Mechanism:[1][2][3][4][5] Nucleophilic attack of water/hydroxide on the carbonyl carbon.
-
Mitigation: The bulky methyl/pyridyl groups at C4 provide steric shielding, reducing the rate compared to linear amides.
Oxidative N-Oxidation
The pyridine nitrogen is electron-rich. Exposure to peroxides or peracids leads to the formation of the Pyridine N-Oxide .
-
Detection: This degradant is significantly more polar and will elute earlier in Reverse Phase HPLC.
Visualization: Degradation Pathways[1][2]
Figure 1: Primary degradation pathways. The lactam ring opens to an amino acid under pH stress, while the pyridine ring oxidizes under peroxide stress.
Experimental Protocols
Stability-Indicating HPLC Method
To accurately quantify the parent and degradants, a method capable of separating the basic pyridine and the polar amino acid is required.
-
Column: C18 (e.g., Waters XBridge or Phenomenex Gemini), 150 x 4.6 mm, 3.5 µm. Note: These columns are stable at high pH, allowing basic mobile phases if needed.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0) or 0.1% TFA (pH 2.0).
-
Why? High pH keeps the pyridine deprotonated (neutral) for better retention. Low pH keeps it fully protonated. Avoid neutral pH where peak tailing occurs.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 15 minutes.
-
Detection: UV at 260 nm (Pyridine
transition). -
Flow Rate: 1.0 mL/min.
Forced Degradation Workflow (Self-Validating)
This protocol stresses the molecule to "force" degradation, validating that the HPLC method can detect breakdown products.
Step 1: Stock Preparation Dissolve 10 mg of compound in 10 mL Acetonitrile/Water (50:50).
Step 2: Stress Conditions
-
Acid Hydrolysis: Mix 1 mL Stock + 1 mL 1N HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL Stock + 1 mL 1N NaOH. Heat at 60°C for 4 hours.
-
Oxidation: Mix 1 mL Stock + 1 mL 3%
. Ambient temp for 24 hours. -
Control: Mix 1 mL Stock + 1 mL Water. Store at 4°C.
Step 3: Analysis Neutralize acid/base samples. Inject all samples.
-
Acceptance Criteria: Mass balance > 90% (Sum of Parent + Degradants). Separation resolution (
) > 1.5 between all peaks.
Visualization: Testing Workflow
Figure 2: Step-by-step workflow for validating the stability profile.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[6] Link
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Discussion on Thorpe-Ingold effect and Lactam Stability). Wiley.
-
Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[7] Informa Healthcare.
Sources
- 1. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery in the Field of β-Lactams: An Academic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biomedres.us [biomedres.us]
- 7. ajrconline.org [ajrconline.org]
Safety Operating Guide
Operational Guide: Disposal and Handling of 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one
[1][2]
Executive Safety Summary
4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one is a complex organic heterocycle often utilized in pharmaceutical research as a nicotine metabolite analogue or scaffold.[1][2] Due to the lack of a widely published, compound-specific Safety Data Sheet (SDS) for this specific isomer, the Precautionary Principle must be applied. [2]
We infer its hazard profile from its two pharmacophores:[1][3]
-
Pyridine Ring: Associated with flammability, hepatotoxicity (liver damage), and offensive odor.[2]
-
Pyrrolidinone (Lactam) Ring: Associated with skin/eye irritation and potential reproductive toxicity (analogous to N-Methyl-2-pyrrolidone, NMP).[1]
Core Directive: Treat this substance as a Toxic, Irritant, and Potential Reproductive Hazard. Disposal via municipal drains or trash is strictly prohibited.[2] High-temperature incineration is the required destruction method.[1]
Hazard Identification & Waste Classification
Before disposal, the waste stream must be characterized to ensure compliance with EPA (RCRA) and local regulations.[4]
| Structural Component | Associated Hazard Class | Inferred Risk |
| Pyridine Moiety | Flammable Liquid / Acute Toxin | Potential for liver/kidney toxicity; noxious odor requires ventilation.[1] |
| Pyrrolidinone Ring | Irritant / Reprotoxin | Potential absorption through skin; respiratory irritation; reproductive harm.[1][5][6][7][8] |
| Physical State | Solid or Viscous Liquid | Likely low volatility but generates dust/aerosols.[1] |
RCRA Waste Coding (USA)
While this specific chemical is not explicitly "Listed" (P or U list) by name, it must be evaluated for characteristics:
-
Characteristic Waste: If the waste exhibits toxicity (D038 - Pyridine) via TCLP, it requires the D038 code.[1][2]
-
Default R&D Classification: In the absence of testing, classify as Hazardous Waste, Solid/Liquid, N.O.S.[2] (Not Otherwise Specified) containing pyridine derivatives.[1][3][5][7][9][10][11]
-
Recommended Labeling: "Hazardous Waste - Toxic, Irritant."[1][2]
Operational Disposal Protocol
Phase 1: Segregation and Containment
Objective: Prevent cross-contamination and dangerous reactions.
-
Incompatibility: Store away from Strong Oxidizers (e.g., permanganates, nitrates) and Strong Acids (reaction with the basic pyridine nitrogen can generate heat).[2]
-
Primary Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass (Amber preferred if light sensitive).[1]
-
Liquid Waste: If dissolved in solvent (e.g., DCM, Methanol), segregate based on the solvent's hazard class (Halogenated vs. Non-Halogenated).[2]
Phase 2: Labeling and Satellite Accumulation
Objective: Maintain regulatory compliance at the bench level (Satellite Accumulation Area - SAA).
-
Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.[1]
-
Chemical Name: Write out the full name: "4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one". Do not use abbreviations or formulas.
-
Hazards: Check "Toxic" and "Irritant".[1]
-
-
Storage: Keep the container closed at all times except when adding waste. Place inside a secondary containment tray to capture spills.
Phase 3: Final Disposal (Handoff)
Objective: Permanent destruction.[1]
-
Method: High-Temperature Incineration .[1] This is critical for nitrogen-containing heterocycles to ensure complete combustion and prevent the release of NOx or leaching into groundwater.[1]
-
Logistics: Contact your EHS department or licensed waste hauler (e.g., Clean Harbors, Veolia) for pickup when the container is 90% full or within 3 days of filling.[2]
Visual Workflows
A. Disposal Decision Logic
This diagram guides the researcher through the decision-making process for disposing of the neat chemical or its mixtures.[1]
Figure 1: Decision tree for categorizing and routing waste streams.[1]
B. Emergency Spill Response
Immediate actions to take in the event of an accidental release in the laboratory.
References & Authority
The protocols above are derived from federal standards for hazardous waste management and best practices for organic chemical safety.
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] (Defines hazardous waste characteristics and D-list codes).
-
[Link]
-
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[1]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] (Standard text for handling organic heterocycles).
-
PubChem. Pyridine Compound Summary (for hazard inference).
Sources
- 1. nyu.edu [nyu.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. louisville.edu [louisville.edu]
- 6. solventsandpetroleum.com [solventsandpetroleum.com]
- 7. rcilabscan.com [rcilabscan.com]
- 8. chemos.de [chemos.de]
- 9. my.alfred.edu [my.alfred.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one
Technical Safety Guide: Handling 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one
Part 1: Executive Safety Assessment (The "Why")
As a researcher handling 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one , you are working with a specialized heterocyclic intermediate, likely utilized in the synthesis of kinase inhibitors or nicotinic acetylcholine receptor ligands.[1]
The Critical Safety Gap: Publicly available toxicological data for this specific CAS is limited. Therefore, safety protocols must be derived using Structure-Activity Relationship (SAR) analysis and Read-Across Toxicology .[1] We do not rely on the absence of evidence as evidence of safety. Instead, we treat this compound as a Novel Chemical Entity (NCE) with high biological activity.
Structural Hazard Analysis:
-
The Pyridine Moiety: Pyridine derivatives are established skin/mucous membrane irritants and central nervous system (CNS) depressants. They possess high vapor pressure and distinct odors that can lead to olfactory fatigue (inability to smell the hazard after prolonged exposure).
-
The Pyrrolidinone Ring: Structurally analogous to N-Methyl-2-pyrrolidone (NMP) , a known reproductive toxin (Reprotox 1B) and a potent skin permeation enhancer.[1] This moiety allows the molecule to potentially bypass the dermal barrier, carrying itself (and solvated impurities) directly into the bloodstream.
Operational Classification:
-
Occupational Exposure Band (OEB): Treat as Band 3 (10–100 µg/m³) or Band 4 (1–10 µg/m³) pending specific potency data.
-
Primary Risks: Dermal absorption, aerosol inhalation, and potential reproductive toxicity.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this compound due to the permeation risks associated with the pyrrolidinone backbone.
| Protection Zone | Recommended Equipment | Technical Rationale (Causality) |
| Hand Protection (Primary) | Double Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (High-Dexterity) or Neoprene | Permeation Defense: Pyrrolidinone derivatives can swell latex and thin nitrile.[1] Double gloving creates a sacrificial outer layer and a visual break-through indicator. |
| Hand Protection (High Risk) | Laminate Gloves (Silver Shield/4H) | Required for Spills/Synthesis: If handling >10g or pure liquid, laminate gloves provide >480 min breakthrough time against pyridine/ketone structures. |
| Respiratory | Engineering Controls First: Handle strictly in a certified Chemical Fume Hood. | Aerosol Containment: Solid powders pose a high inhalation risk during weighing. The pyridine ring increases volatility if in solution. |
| Body Defense | Tyvek® Lab Coat (Disposable) with cuffed wrists. | Particulate Barrier: Cotton coats trap powders. Tyvek repels particulates and prevents dermal absorption if a spill occurs. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent). | Vapor Protection: Safety glasses allow vapors to bypass the lens. Goggles seal the ocular mucosa against irritating pyridine vapors. |
Part 3: Operational Protocols & Workflows
The "Zero-Contact" Weighing Protocol
Handling the solid state is the highest risk operation due to electrostatic aerosolization.
-
Preparation: Place an analytical balance inside the fume hood or a powder containment enclosure.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Pyrrolidinone solids are often hygroscopic and static-prone.[1]
-
Transfer: Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary container, then weigh.
-
Solubilization: Dissolve the solid immediately in the hood. Once in solution, the inhalation risk shifts to a splash risk.
Reaction & Synthesis Handling
-
Inert Atmosphere: This compound may be hygroscopic (absorbs water) and air-sensitive. Handle under Nitrogen or Argon to prevent degradation into potentially more toxic byproducts.
-
Temperature Control: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent accidental hydrolysis in case of flask rupture.
Decontamination & Spill Response
-
Solvent Selection: Do not use water alone. The organic nature requires a surfactant.
-
Protocol:
-
Cover spill with an absorbent pad (chemically inert).
-
Wipe surface with Isopropanol (IPA) or Ethanol to solubilize organic residues.
-
Follow with a soap/water wash to remove the surfactant layer.
-
Dispose of all cleanup materials as Hazardous Chemical Waste .
-
Part 4: Visualizing the Safety Workflow
The following diagram outlines the decision logic for handling this compound, prioritizing engineering controls over PPE.
Caption: Operational decision tree for handling 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one, distinguishing between solid-state aerosol risks and liquid-state permeation risks.
Part 5: Waste Disposal & Environmental Stewardship
Disposal Classification: This compound must be treated as Hazardous Organic Waste . Due to the pyridine ring, it may require segregation from acidic waste streams to prevent exothermic neutralization or precipitation.
-
Segregation: Collect in a dedicated "Organic Waste - Basic/Neutral" container.
-
Labeling: Clearly tag as "Contains Pyridine Derivatives" and "Potential Reprotox."
-
Prohibited: Never dispose of down the drain. The pyrrolidinone ring is stable and can persist in water treatment systems.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyridine. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: 1-methyl-2-pyrrolidone (NMP).[1] (Reference for Pyrrolidinone toxicity read-across). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
-
SafeWork Australia. Guide to Handling High Potency Active Pharmaceutical Ingredients (HPAPI). (Applied for OEB Banding logic). Retrieved from [Link][1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
